Vicriviroc

Catalog No.
S559713
CAS No.
306296-47-9
M.F
C28H38F3N5O2
M. Wt
533.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vicriviroc

CAS Number

306296-47-9

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

Array

Synonyms

1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.
VICRIVIROC is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
structure in first source
See also: Vicriviroc Maleate (active moiety of).

vicriviroc SCH 417690 discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and HIV-1 Entry Inhibition

The table below summarizes the core mechanism by which vicriviroc inhibits HIV-1 entry.

Aspect Description
Target Protein C-C chemokine receptor type 5 (CCR5) [1].
Role of Target Coreceptor for CCR5-tropic (R5) HIV-1; essential for viral entry into CD4+ cells [2].
Type of Inhibition Noncompetitive, allosteric antagonist [1].
Binding Site Hydrophobic pocket between transmembrane helices on the extracellular side of CCR5 [1] [2].
Key Consequence Induces conformational change in CCR5, preventing gp120 binding and subsequent membrane fusion by gp41 [2].

The following diagram illustrates how this compound blocks HIV-1 from entering human host cells.

architecture HIV HIV-1 Virion gp120 gp120 (V3 Loop) HIV->gp120 Binds CD4 CD4 Receptor gp120->CD4 Step 1 CCR5 CCR5 Co-receptor CD4->CCR5 Step 2 (Conformational Change) BlockedEntry Blocked Viral Entry CCR5->BlockedEntry Step 3 Prevented This compound This compound This compound->CCR5 Allosteric Antagonism

This compound binds CCR5, blocking the conformational changes needed for HIV-1 entry.

Key Preclinical Characterization Data

This compound was characterized through a series of experiments demonstrating its potent and specific antiviral activity.

Antiviral Potency and Selectivity

The table below summarizes its activity against various CCR5-tropic HIV-1 isolates in PBMC replication assays [3] [4] [5].

HIV-1 Isolate IC₉₀ (nM)
301657 1.8 nM
ADA-M 2.8 nM
JrFL 3.3 nM
JV1083 4.9 nM
RU 570 10 nM

This compound demonstrated broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates and was consistently more potent than its predecessor, SCH-C [3] [6]. It also showed synergistic anti-HIV activity when combined with other classes of antiretrovirals [3].

Binding Affinity and Receptor Antagonism

The following data confirm its specific mechanism as a CCR5 receptor antagonist [3] [4] [5].

Assay Type Target / Function Result (Ki / IC₅₀)
Competition Binding CCR5 Binding Affinity Ki = 2.5 nM
Functional Assay Inhibition of MIP-1α chemotaxis IC₅₀ < 1 nM
Functional Assay Inhibition of RANTES signaling IC₅₀ = 4.2 ± 1.3 nM
Specificity Assay hERG ion channel binding IC₅₀ = 5.8 μM

This compound's diminished affinity for the hERG ion channel suggested a reduced potential for cardiac side-effects (like QTc prolongation) compared to SCH-C [3] [2].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational characterization assays, here are the detailed methodologies.

PBMC Replication Assay [3]

This protocol was used to determine the IC₉₀ values for different viral isolates.

  • Cell Preparation: Isolate PBMCs from donors and stimulate them with PHA (5 μg/mL) and IL-2 (50 U/mL) for 3-7 days.
  • Infection: Resuspend cells at 4 × 10⁶/mL, seed into 96-well plates (2 × 10⁵/well), and pre-incubate with serial dilutions of this compound for 1 hour.
  • Inoculation: Infect triplicate wells with 25-100 TCID₅₀ of viral inoculum for 3-4 hours.
  • Wash and Culture: Wash cells twice with PBS to remove residual virus and continue culture with the compound for 4-6 days.
  • Quantification: Measure HIV-1 replication by quantifying extracellular p24 antigen in supernatants via ELISA.
  • Data Analysis: Calculate EC₅₀ and EC₉₀ values using non-linear regression in software like GraphPad PRISM.
Calcium Flux Functional Assay [3] [7]

This assay confirms this compound functionally antagonizes the native CCR5 receptor.

  • Cell Line: Use a cell line expressing CCR5, loaded with a calcium-sensitive fluorescent dye.
  • Agonist: A natural CCR5 chemokine ligand, such as RANTES or MIP-1α, is used as the agonist.
  • Antagonist Pre-treatment: Incubate cells with this compound prior to agonist stimulation.
  • Stimulation and Measurement: Stimulate cells with the agonist and immediately measure the intracellular calcium release (a rapid, transient signal) using a fluorometer.
  • Analysis: The inhibition of the calcium flux signal by this compound is measured, and an IC₅₀ value is calculated.

The workflow for this functional assay is outlined below.

workflow Start CCR5-Expressing Cells Step1 Load with Calcium-Sensitive Dye Start->Step1 Step2 Pre-incubate with this compound Step1->Step2 Step3 Stimulate with Chemokine (e.g., RANTES) Step2->Step3 Step4 Measure Calcium Flux (Fluorometer) Step3->Step4 Result Calculate IC₅₀ Step4->Result

Experimental workflow for assessing CCR5 antagonism via calcium flux assay.

Clinical Trial Outcomes and Status

Despite promising preclinical and phase II results, this compound's development for HIV treatment was halted following phase III trials [8] [2].

  • Phase II (VICTOR-E1): Showed significant efficacy in treatment-experienced patients with CCR5-tropic virus; 56% of patients receiving this compound 30 mg + OBT achieved HIV RNA <50 copies/mL at 48 weeks, compared to 14% on placebo + OBT [8].
  • Phase III (VICTOR-E3/E4): Failed to demonstrate a significant difference in virological suppression compared to placebo plus OBT at 48 weeks. Consequently, Merck decided not to pursue regulatory approval [8].

The research on this compound continues in other areas, such as oncology. An ongoing study is investigating its use in combination with pembrolizumab for advanced or metastatic microsatellite stable colorectal cancer [7].

References

vicriviroc CCR5 antagonist mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the core mechanistic details of vicriviroc:

Feature Description
Drug Type Small molecule [1]
Primary Target C-C Chemokine Receptor Type 5 (CCR5) [2]
Action Non-competitive, allosteric antagonist [3] [4]
Binding Site Hydrophobic pocket formed by transmembrane helices of CCR5 [3] [4]
Key Outcome Conformational change in CCR5 extracellular domains, preventing viral gp120 from binding [4]
Functional Effect Inhibits HIV-1 entry & internalization into CD4+ host cells; inhibits CCR5 signaling by natural chemokines [3] [2]

This mechanism is illustrated in the following diagram of HIV cellular entry and this compound inhibition:

Key Experimental Data and Efficacy

This compound was evaluated in multiple clinical trials. The table below summarizes key efficacy data from a Phase 2 study (ACTG A5211) in treatment-experienced patients with R5-tropic HIV-1 [5]:

This compound Dose Virologic Failure Rate by Week 48 Median HIV-1 RNA Change from Baseline
Placebo 24/28 (86%) -
5 mg 12/30 (40%) -
10 mg 8/30 (27%) -
15 mg 10/30 (33%) -
All this compound Subjects (3-Year Follow-up)
- 49% of those suppressed did not experience viral rebound -1.52 mean log10 copies/mL decrease at Day 14

This compound demonstrated broad-spectrum activity against diverse HIV-1 isolates and synergistic effects when combined with other antiretroviral classes [2]. A significant challenge was the potential for tropism shift, where the virus switches to using the CXCR4 co-receptor; in the Phase 2 trial, 29% of subjects developed detectable dual/mixed-tropic virus [5].

Detailed Experimental Protocols

For researchers, here are the key methodologies used to characterize this compound.

In Vitro Antiviral Replication Assay

This protocol assesses a compound's potency in inhibiting HIV replication in human peripheral blood mononuclear cells (PBMCs) [2].

  • Cell Preparation: Isolate PBMCs from healthy donors using Ficoll density gradient centrifugation. Stimulate cells with PHA (5 μg/mL) and IL-2 (50 U/mL) for 3-7 days to activate them.
  • Infection & Compound Incubation: Resuspend PBMCs at 4 × 10^6 cells/mL. Pre-incubate cells with serial dilutions of this compound for 1 hour. Infect triplicate wells with a primary R5-tropic HIV-1 isolate (e.g., 25-100 TCID50).
  • Post-Infection & Readout: Wash cells post-infection to remove residual virus and culture with the compound for 4-6 days. Quantify viral replication by measuring p24 antigen levels in the supernatant using ELISA.
  • Data Analysis: Calculate EC50 and EC90 values using non-linear regression analysis in software such as GraphPad PRISM.
PhenoSense HIV-1 Entry Assay (Single-Cycle Infectivity Assay)

This assay specifically measures the inhibition of viral entry and can be used with engineered viruses containing specific resistance mutations [2].

  • Virus Generation: Co-transfect HEK293 cells with:
    • An HIV-1 genomic vector that carries a luciferase reporter gene.
    • An envelope expression vector (e.g., pJR-FL) that provides the CCR5-tropic gp160 envelope.
  • Infection & Inhibition: Harvest pseudotyped virus stocks 48 hours post-transfection. Infect U87-CD4-CCR5 target cells in the presence of serial dilutions of this compound.
  • Quantification: After 72 hours, lyse cells and measure luciferase activity. Calculate percent inhibition relative to a no-drug control.
  • Data Analysis: Plot % inhibition vs. log10 drug concentration to generate a dose-response curve and determine EC50.

Clinical Development Status and Safety

While this compound demonstrated sustained virologic suppression and was generally well-tolerated over three years of follow-up [5], its development pathway faced challenges.

  • Safety Events: During clinical trials, malignancies (including lymphomas) were observed in some subjects receiving this compound, prompting close safety monitoring [5]. The compound was specifically designed to have a lower affinity for the hERG ion channel than its predecessor to reduce the risk of QTc prolongation [2] [4].
  • Discontinuation for HIV: Despite reaching Phase 3 trials, this compound did not meet its primary efficacy endpoints, and Merck decided not to seek regulatory approval for HIV treatment in 2010 [1] [4].
  • Investigation in Oncology: More recently, this compound has been investigated for oncology. A 2024 Phase 2 trial studied its combination with pembrolizumab in advanced microsatellite stable colorectal cancer. The combination showed limited antitumor activity, with an objective response rate of 5% in both dose groups tested [6].

Interpretation Notes for Researchers

  • Tropism Testing is Critical: The efficacy of CCR5 antagonists is entirely dependent on viral tropism. The presence of CXCR4-using virus necessitates alternative treatment strategies [3] [5].
  • Allosteric vs. Competitive Inhibition: Unlike monoclonal antibodies like Leronlimab (PRO 140) that act as competitive inhibitors, small molecules like this compound are non-competitive allosteric antagonists [3]. This difference can impact the genetic barrier to resistance and viral escape pathways.
  • Resistance Monitoring: this compound resistance, though not frequently observed, can manifest as a progressive decrease in the maximal percentage inhibition (MPI) in phenotypic assays, rather than a sheer shift in EC50 [5].

References

what is the structure of vicriviroc

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

The table below summarizes the fundamental chemical identifiers and physical properties of Vicriviroc.

Property Description
IUPAC Name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] [2]
Chemical Formula C₂₈H₃₈F₃N₅O₂ [1] [2] [3]
Average Molecular Weight 533.63 g/mol [2] [3]
CAS Registry Number 306296-47-9 [2] [3]
Chemical Structure (SMILES) COC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N2[C@H](CN(C3(CCN(CC3)C(C4=C(C)N=CN=C4C)=O)C)CC2)C [2] [3]
Modality Small Molecule [2]
External IDs SCH 417690; SCH-D; MK-4176; MK-7690 [1] [2] [3]

This compound is commonly used in research as salts to improve stability or solubility; the most documented are this compound Maleate (CAS: 599179-03-0) [4] and this compound Hydrochloride (CAS: 541503-48-4) [2].

Key Structural Features and Functional Motifs

The structure of this compound can be understood through its core components, each contributing to its function as a CCR5 antagonist.

G This compound This compound Structure Motif1 Trifluoromethylphenyl Group This compound->Motif1 Motif2 Methoxyethyl Linker This compound->Motif2 Motif3 Methylpiperazine This compound->Motif3 Motif4 Methylpiperidine This compound->Motif4 Motif5 Dimethylpyrimidine Carboxamide This compound->Motif5 Func1 Hydrophobic interaction with CCR5 (e.g., I198) Motif1->Func1 Func2 Structural linkage and conformation Motif2->Func2 Func3 Electrostatic interaction with CCR5 (e.g., E283) Motif3->Func3 Func4 Binds to hydrophobic pocket of CCR5 transmembrane domain Motif4->Func4 Func5 Increases molecular rigidity and binding affinity Motif5->Func5

Key structural motifs of this compound and their functional roles in CCR5 binding.

Method of Action and Structural Interactions

This compound is a non-competitive allosteric antagonist of the CCR5 receptor [1] [2] [5]. It binds to a hydrophobic pocket formed by the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from engaging the receptor and blocks HIV-1 entry into host cells [1] [6] [5].

Key binding interactions include:

  • Hydrophobic interactions: The trifluoromethylphenyl group interacts strongly with residue I198 on transmembrane helix 5 (TM5) of CCR5 [1].
  • Electrostatic interactions: The positively charged tertiary nitrogen in the piperazine ring forms a critical interaction with the E283 (Glu283) residue on transmembrane helix 7 (TM7) of CCR5 [1] [5]. Residues Y108 and Y251 also contribute to strong binding interactions [1].

Experimental Data on Biological Activity

The following table summarizes key activity data for this compound from experimental assays.

Assay Type Cell Line / System Measured Activity (IC₅₀/EC₅₀) Description / Target Citation
CCR5 Antagonism Not Specified 0.91 nM Inhibition of MIP-1α binding [3]
CCR5 Antagonism Not Specified 16 nM Inhibition of RANTES-induced intracellular calcium release [3]
HIV-1 Antiviral Human PBMCs 0.23 nM Against HIV-1 BaL strain (p24 protein level) [3]
HIV-1 Antiviral Human PBMCs 0.56 nM Against HIV-1 ADA strain (p24 protein level) [3]
Cytotoxicity Human MT-4 cells > 5 μM Cytostatic concentration (CC₅₀), demonstrates high selectivity index [3]

Research and Development Status

This compound was developed by Schering-Plough (now Merck) as an investigational oral therapeutic for HIV-1 infection [1] [2] [7]. Clinical development for treatment-experienced patients was discontinued as the drug did not meet primary efficacy endpoints in late-stage trials [1] [5]. Research continues into alternative applications, including its formulation in intravaginal rings for HIV prevention [8].

References

Chemical and Pharmacological Profile of Vicriviroc

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and pharmacological data for Vicriviroc, compiled from the search results.

Property Specification / Value Source / Notes
Systematic Name (IUPAC) (4,6-dimethylpyrimidin-5-yl){4-[(3S)-4-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}methanone [1] [2]
Molecular Formula C₂₈H₃₈F₃N₅O₂ [1] [2]
Molar Mass 533.639 g/mol (free base) [2]
CAS Number 599179-03-0 (maleate salt) [3] [4]
Drug Class Piperazine-based, small-molecule CCR5 receptor antagonist [5] [1] [3]
Mechanism Non-competitive allosteric antagonist of the CCR5 co-receptor [1]
IC₉₀ (Anti-HIV-1, PBMCs) 1.8 - 10 nM (range across different viral strains) [4]
Kᵢ (CCR5 Binding) 2.5 nM [4]

Synthesis and Characterization

While a detailed public synthesis protocol is not available, the search results provide insights into the chemical structure and synthetic approaches:

  • Core Structure: this compound is based on a piperazinopiperidine amide template. This scaffold is recognized as a promising structure for developing CCR5 antagonists [6].
  • Synthetic Strategy: A "forward- and reverse-synthesis" approach has been reported for creating libraries of analogous compounds. This methodology uses a 4-substituent-4-aminopiperidine building block as a common key intermediate to construct the piperazinopiperidine nucleus, allowing for variation at critical pharmacophore sites [6].
  • Isotopically Labeled Forms: The synthesis of several isotopically labelled forms of SCH 417690 (this compound)—including tritium (³H), deuterium (²H₄), and carbon-14 (¹⁴C)—has been described for use in absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays, and as analytical standards [7].

Mechanism of Action and Key Experiments

This compound blocks HIV-1 entry by specifically targeting the host cell's CCR5 co-receptor.

G HIV HIV-1 (R5-tropic) CD4 CD4 Receptor HIV->CD4 1. gp120 binds CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational change exposes coreceptor site Fusion Viral Membrane Fusion CCR5->Fusion 3. gp41 conformation enables fusion This compound This compound (CCR5 Antagonist) This compound->CCR5 Allosteric binding

This compound binds allosterically to CCR5, preventing the conformational changes needed for HIV-1 fusion.

Detailed Experimental Protocols

The primary literature describes several key assays used to characterize this compound's activity and mechanism [5]:

  • PBMC Replication Assay

    • Purpose: To determine the compound's effectiveness at inhibiting viral replication in human peripheral blood mononuclear cells (PBMCs).
    • Methodology: PHA-stimulated PBMCs are pre-incubated with serial dilutions of this compound, then infected with a primary CCR5-tropic HIV-1 isolate (e.g., 25-100 TCID₅₀). After washing away residual virus, cells are cultured with the compound for 4-6 days. Viral replication is quantified by measuring p24 antigen levels in the supernatant via ELISA. The EC₅₀ and EC₉₀ values are calculated using non-linear regression software.
  • PhenoSense HIV-1 Entry Assay

    • Purpose: A rapid, single-cycle assay to measure susceptibility of pseudoviruses with specific resistance mutations.
    • Methodology: Pseudotyped viruses, generated by co-transfecting HEK293 cells with an HIV-1 genomic vector (containing a luciferase reporter) and an envelope plasmid (e.g., JrCSF), are used to infect U87-CD4-CCR5 target cells in the presence of this compound. Infection is measured by luciferase activity 72 hours post-inoculation. The percent inhibition is calculated relative to a no-drug control.
  • Drug Combination Studies (Chou-Talalay Method)

    • Purpose: To evaluate whether this compound acts synergistically, additively, or antagonistically with other antiretroviral drugs.
    • Methodology: PHA-stimulated PBMCs are infected with HIV-1 in the presence of single drugs or fixed-ratio combinations of this compound and other agents (e.g., Zidovudine, Enfuvirtide). After 7 days of culture, p24 levels are measured. The data are analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI).

Resistance and Cross-Resistance Profile

Understanding resistance is critical for clinical application. Research shows that HIV-1 can develop resistance to this compound through mutations in the viral envelope glycoprotein gp160.

Virus Strain Characteristics Fold-Resistance to this compound Cross-Resistance Notes
CC101.19 Selected for resistance to AD101 (experimental CCR5i) ~9.3-fold Remains susceptible to Maraviroc (MVC) [8]
D1/85.16 Selected for resistance to this compound (VVC) ~8.5-fold Shows high resistance to SCH-C (68-fold) [8]
RU570-VCVres Primary isolate selected for VVC resistance N/A Mapping implicates a 200-amino acid region (C2-V5) in gp160, not just the V3 loop [9]

Clinical Development Summary

This compound's clinical development pathway provides context for its research status:

  • Phase II Results: In the VICTOR-E1 trial with treatment-experienced patients, this compound (20 or 30 mg once daily) plus an optimized background therapy (OBT) was superior to OBT alone at 48 weeks [10].
  • Phase III Outcome: Subsequent Phase III trials (VICTOR-E3/E4) in a similar population did not show a significant benefit over the optimized background regimen alone. Consequently, development for treatment-experienced patients was not pursued [10].
  • Status: this compound has not been approved for clinical use and remains an investigational compound [1] [10].

References

Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Molecular and Pharmacological Profile of Vicriviroc

Parameter Description
Drug Class Small molecule, CCR5 allosteric antagonist (Entry Inhibitor) [1] [2]
Mechanism Binds a hydrophobic pocket within CCR5's transmembrane domains, inducing conformational changes that prevent gp120 interaction and viral entry [3] [2].
Target Human C-C chemokine receptor type 5 (CCR5) [2]
Binding Affinity (CCR5) Higher affinity for CCR5 compared to first-generation antagonist SCH-C [4]
Antiviral Potency (EC₅₀) Consistently more active than SCH-C; EC₅₀ in the low nanomolar range (e.g., ~1-5 nM in various assays) against diverse R5-tropic HIV-1 isolates [4]
Metabolism Primarily by the CYP3A4 enzyme system [2]

Table 2: Key gp120 Mutations Associated with this compound Resistance

Resistance is linked to mutations that allow the virus to use the drug-bound form of CCR5, characterized by a reduction in Maximal Percent Inhibition (MPI) rather than a significant shift in IC₅₀ [3] [5].

gp120 Domain Amino Acid Change Key Findings and Context
V3 Loop R305K Single most impactful change; significantly reduces MPI but alone is insufficient for full resistance [6].
V3 Loop Q315R Contributes to the resistant phenotype when combined with other mutations [6].
V3 Loop L317W (or F317W) Associated with reduced infectivity and contributes to non-competitive resistance, especially in combination with other mutations [5].
C3 Region P363S, A373T Restore partial susceptibility to this compound when introduced into a resistant background [6].
V4 Region I408T Single mutation can cause a 4-fold increase in IC₅₀ and significant reduction in MPI for maraviroc and this compound [5].
V5 Region T467I Restores partial susceptibility to this compound when introduced into a resistant background [6].

Experimental Models for Studying Resistance

The following workflow illustrates a standard method for generating and characterizing this compound-resistant HIV-1 in a research setting.

Start Start with a primary CCR5-tropic HIV-1 isolate A In vitro serial passaging in PM-1 cells (or PBMCs) Start->A B Apply increasing concentrations of this compound A->B C Culture for extended period (e.g., >6 months) B->C D Monitor viral replication via p24 antigen levels C->D E Resistant virus population emerges D->E F Sequence viral RNA to identify Env mutations E->F G Clone resistant gp120/Env into susceptible backbone F->G H Site-Directed Mutagenesis to validate key mutations G->H I Phenotypic Susceptibility Assay (Single-cycle or multicycle) H->I J Characterize resistance: MPI and IC₅₀ shift I->J

Experimental workflow for generating and characterizing this compound-resistant HIV-1.

Key Methodological Details:

  • Cell Culture & Viral Passage: The resistant virus (QZ4589-VCV) was generated by serially passaging a primary clade B HIV-1 isolate in PM-1 cells for over six months with escalating this compound doses [6].
  • Phenotypic Assays: Susceptibility is measured using single-cycle pseudovirus assays or multicycle replication assays in peripheral blood mononuclear cells (PBMCs). The key readout is the Maximum Percent Inhibition (MPI), which drops significantly in resistant viruses [6] [5].
  • Genotypic Analysis: Full-length env genes from resistant cultures are sequenced and compared to a passage control virus to identify mutations [6].
  • Validation: The contribution of specific mutations is confirmed by introducing them into a reference virus (e.g., HIV-1 ADA) via site-directed mutagenesis or chimeric envelope constructs, followed by phenotypic testing [6] [5].

Interpretation and Research Implications

The data indicates that this compound and maraviroc, while targeting the same CCR5 pocket, select for distinct resistance pathways and V3 mutations [3]. Resistance is often polygenic, requiring a combination of mutations across the C2-V5 domains of gp120 for full manifestation [6]. A single V3 mutation like R305K has a major effect, but changes in V4 (I408T) and other regions are critical in restoring infectivity and solidifying the resistant phenotype [6] [5].

This compound demonstrates synergistic anti-HIV activity when combined with other antiretroviral drug classes, supporting the clinical strategy of using combination therapy to suppress viral escape [4].

References

vicriviroc noncompetitive allosteric antagonist CCR5

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Technical Data

Vicriviroc inhibits HIV-1 by targeting the host cell's coreceptor rather than a viral enzyme.

  • Allosteric Antagonism: this compound binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor [1] [2]. This binding is allosteric, meaning it occurs at a site different from the natural chemokine binding site.
  • Conformational Change: Upon binding, this compound induces a conformational change in the extracellular domains of CCR5 [1] [3]. This altered conformation prevents the viral gp120 protein from properly engaging the coreceptor, a critical step for viral entry [1].
  • Key Binding Interactions: Specific molecular interactions contribute to this compound's high-affinity binding, including hydrophobic interactions with residue I198 and electrostatic interactions with residue E283 (also referred to as E238 in one source) [1]. Residues Y108 and Y251 are also involved in strong interactions [1].

The diagram below illustrates how this compound inhibits HIV-1 entry.

architecture GP120 Viral gp120 CD4 CD4 Receptor GP120->CD4 1. Binds CCR5 CCR5 Coreceptor (7-TM Structure) CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Allows CCR5->Fusion 4. Entry Blocked VCV This compound VCV->CCR5 Binds Allosterically VCV->CCR5 Induces Conformational Change

Clinical Efficacy & Safety Data

Clinical trials evaluated this compound in treatment-experienced patients, showing sustained virologic response but also emerging challenges.

Trial / Data Point Key Findings on this compound (VCV)
14-Day Monotherapy [1] Mean HIV RNA decline of ≥1.5 log₁₀ across all dose groups (10, 25, 50 mg, b.i.d.).

| Phase II (ACTG 5211) - 48 Weeks [1] [4] | VCV 10 mg & 15 mg + OBT superior to placebo + OBT. • 57-73% with HIV-1 RNA <400 copies/mL (vs. 14% placebo). • Median CD4 increase: 96-130 cells/μL. | | Long-Term Safety (3-Year Follow-up) [4] | Appeared safe with sustained virologic suppression. 49% of initially suppressed patients maintained response without viral rebound. | | Key Safety Observations [4] | Malignancies (4 lymphomas, 1 GI cancer) noted during trials; causal link to VCV not established. 9/113 subjects discontinued due to AEs. |

Resistance Mechanisms & Experimental Protocols

Resistance to this compound is complex and involves mutations that allow the virus to use the drug-bound form of CCR5.

  • Resistance Profile: Resistance is characterized phenotypically by a flattened dose-response curve and a reduction in the Maximal Percent Inhibition (PMI or MPI), rather than a simple increase in IC₅₀ [5]. Genotypically, resistance is primarily mapped to accumulating mutations in the V3 loop of the gp120 envelope protein [5] [2].
  • Key Mutations: Common resistance-associated mutations include K305R, S306P, T307I, F318I, T320R, G321E, and H330Y (HXB2 numbering) [5]. These changes make the virus more dependent on the N-terminus of CCR5 for entry [2].
  • Compound-Specific Resistance: While cross-resistance occurs, evidence suggests this compound and maraviroc can select for distinct patterns of V3 loop changes, implying slightly different escape pathways [2].

The experimental workflow for characterizing resistance involves generating and analyzing mutant viruses.

workflow Sample Patient Plasma Sample (At Virologic Failure) EnvCloning Clone Full-length env Gene Sample->EnvCloning Mutagenesis Site-Directed Mutagenesis (Introduce specific V3 mutations) EnvCloning->Mutagenesis RecombinantVirus Generate Recombinant Virus Mutagenesis->RecombinantVirus PhenotypeAssay Phenotypic Susceptibility Assay RecombinantVirus->PhenotypeAssay Data Analyze Dose-Response Curves (IC₅₀ & Max % Inhibition) PhenotypeAssay->Data

Comparison with Other CCR5 Inhibitors

This compound was part of an early wave of CCR5 antagonist development.

Inhibitor Company Key Characteristics & Status
This compound Schering-Plough (Merck) Improved affinity & reduced hERG binding vs. SCH-C. Development halted (2010).
Maraviroc Pfizer First/final FDA-approved CCR5 antagonist (2007). Active against R5-tropic HIV-1.
Aplaviroc GlaxoSmithKline Development terminated due to hepatotoxicity.
Cenicriviroc Takeda Dual CCR2/CCR5 antagonist. In development for NASH/liver fibrosis.

Key Experimental Protocols

For researchers, here are methodologies central to this compound's characterization.

  • PBMC Replication Assay: This standard test evaluates a compound's ability to inhibit HIV replication in primary cells. Briefly, phytohemagglutinin (PHA)-stimulated PBMCs are incubated with serial dilutions of this compound, infected with a known titer of CCR5-tropic HIV-1, and cultured for several days. Viral replication is quantified by measuring p24 antigen in the supernatant via ELISA, and EC₅₀/EC₉₀ values are calculated [6].
  • Phenotypic Susceptibility Assay (e.g., PhenoSense Entry): This assay quantitatively measures how a patient's virus responds to an entry inhibitor. Recombinant pseudoviruses, generated by cotransfecting cells with a luciferase-expressing HIV-1 genomic vector and the patient's envelope (env) gene, are used to infect target cells (e.g., U87-CD4-CCR5) in the presence of serial drug dilutions. Infection efficiency, measured by luciferase activity after 72 hours, is used to generate a dose-response curve and calculate IC₅₀ and Percent Maximal Inhibition (%MI) [6].
  • Drug Combination Studies (Chou-Talalay Method): To assess synergy with other antiretrovirals, PHA-stimulated PBMCs are infected with HIV-1 in the presence of this compound and other drugs, alone and in fixed-ratio combinations. HIV-1 p24 antigen is measured on day 7. Data are analyzed using the median-effect principle to calculate a Combination Index (CI), where CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively [6].

Conclusion and Research Implications

This compound serves as a historically significant molecule that helped validate CCR5 as a viable drug target. Although not commercialized, research on it yielded deep insights into the allosteric inhibition of GPCRs, clinical efficacy of entry inhibitors, and complex viral escape pathways leading to CCR5 antagonist resistance. Its legacy informs the development of current and future antiviral therapies targeting host factors.

References

vicriviroc preclinical pharmacology and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Table 1: Vicriviroc Core Profile

Attribute Description
Chemical Name 5-({4-[(3S)-4-{(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1]
Molecular Formula C₂₈H₃₈F₃N₅O₂ [1]
Molecular Weight 533.63 g/mol [1]
Drug Class CCR5 antagonist (HIV-1 entry inhibitor) [2] [3]
Mechanism of Action Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a hydrophobic pocket between transmembrane helices, inducing a conformational change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2] [3].

The following diagram illustrates the mechanism by which this compound inhibits HIV-1 entry into the host cell.

G A This compound B CCR5 Receptor A->B Binds to C Conformational Change in CCR5 B->C D Blocked HIV-1 gp120 Binding C->D E Viral Entry Inhibited D->E

Preclinical Pharmacology & Efficacy Data

Table 2: Quantitative Preclinical Antiviral Activity

Assay/Model Finding / EC₅₀ Value Context & Comparison
PBMC Replication Assay Potent, broad-spectrum activity against diverse HIV-1 isolates [3]. Consistently more active than the predecessor SCH-C [3].
PhenoSense HIV-1 Entry Assay Active against viruses with resistance mutations to Reverse Transcriptase, Protease, and gp41 inhibitors (e.g., enfuvirtide) [3]. Demonstrated a lack of cross-resistance with other drug classes [3].
Drug Combination Studies Synergistic anti-HIV-1 activity observed with all other classes of approved antiretrovirals [3]. -

Preclinical Pharmacokinetics & Safety

Table 3: Preclinical ADME and Safety Profile

Parameter Finding Significance
hERG Channel Affinity Diminished affinity compared to SCH-C [3]. Suggested a lower risk of QTc interval prolongation and cardiac effects [2] [3].
CYP450 Metabolism Primarily metabolized by the CYP3A4 isozyme [1]. Plasma concentrations increased 2–6 fold when co-administered with ritonavir (a CYP3A4 inhibitor) [4].
P-gp Interaction Not a substrate for P-glycoprotein (P-gp) in vitro [5]. Lower potential for drug-transporter interactions.
Dose-Limiting Toxicity (Animals) Tonic-clonic convulsions at the time of maximal plasma drug concentrations [6]. Seizures were self-limiting and preventable with standard anticonvulsant therapy [6]. Exposure multiples (dog vs. human) were ≥10 at the intended clinical dose [6].

Key Experimental Methodologies

The core preclinical data for this compound was generated using the following standardized protocols [3]:

  • PBMC Antiviral Assay: Phytohemagglutinin (PHA) and interleukin-2 (IL-2) stimulated human PBMCs were infected with HIV-1 in the presence of serial dilutions of this compound. Viral replication was quantified after 4-6 days by measuring extracellular p24 antigen levels via ELISA. EC₅₀ and EC₉₀ values were calculated from the dose-response curves.
  • PhenoSense HIV-1 Entry Assay: This cell-based infectivity assay used recombinant pseudoviruses engineered to carry envelope proteins from various HIV-1 strains or drug-resistance mutations in other genes. Inhibition of infection by this compound in U87-CD4-CCR5 target cells was quantified by measuring luciferase activity 72 hours post-inoculation.
  • Drug Combination Studies (Chou-Talalay Method): PHA-stimulated PBMCs were infected with HIV-1 in the presence of single drugs or fixed-ratio combinations. HIV-1 p24 antigen in culture supernatants was measured on day 7. The data were analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI), where CI <1, =1, and >1 indicate synergy, additivity, and antagonism, respectively.
  • hERG and Functional Receptor Assays: Binding affinity for the hERG ion channel was assessed to evaluate cardiac risk. Functional antagonism of CCR5 was confirmed through assays measuring inhibition of calcium flux, guanosine 5′-[³⁵S]triphosphate exchange, and chemotaxis in response to natural chemokines (e.g., RANTES, MIP-1α, MIP-1β) [3].

Clinical Translation & Developmental Status

Despite a promising preclinical profile, this compound's development was discontinued. Key observations from clinical phases include:

  • Safety Confirmation: A dedicated Phase I study in healthy subjects concluded that this compound, even at supratherapeutic doses, produced no clinically meaningful effect on the QTc interval and no epileptogenic effects, addressing the primary concerns raised from preclinical models [6].
  • Efficacy Challenges: In later-stage trials, this compound did not meet primary efficacy endpoints. In treatment-experienced patients, the drug failed to demonstrate added benefit, particularly when combined with other potent new drugs [7]. A trial in treatment-naïve patients was also discontinued due to an increased rate of virologic relapse [7].
  • Development Halted: In 2010, Merck (which acquired Schering-Plough) decided to halt all development of this compound and not seek regulatory approval [2] [7].

Summary

This compound was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving antiretroviral therapy, leading to the termination of its development.

References

vicriviroc piperazine derivatives CCR5 antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Kinetics

Vicriviroc inhibits HIV-1 entry by targeting the human CCR5 receptor, a GPCR. Its binding kinetics and allosteric mechanism are key to its functional profile.

This compound's allosteric mechanism prevents HIV-1 co-receptor engagement. ECLs: Extracellular Loops.

This compound binding involves a multi-step kinetic mechanism. An initial complex forms, then transitions to a more stable, high-affinity state with a very slow dissociation rate (k₂ ≈ 1.2 × 10⁻³ min⁻¹) [1]. This long residence time may provide a pharmacodynamic advantage by maintaining receptor occupancy [2].

Key Experimental Data and Assays

The characterization of this compound relied on standardized virological and binding assays.

Assay Type Key Findings for this compound
PBMC Replication Assay Potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates; consistently more active than first-gen antagonist SCH-C [3].
PhenoSense Entry Assay Activity maintained against viruses with resistance mutations in Reverse Transcriptase (RT) and Protease (PR) genes [3].
Drug Combination Studies Synergistic anti-HIV activity observed with drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) [3].
Binding Kinetics (SPA) High affinity (Kd = 0.40 ± 0.02 nM); dissociation half-life ~12 hours at ambient temperature [2].

Development Timeline and Context

This compound (SCH 417690) was developed as a successor to SCH-C, which showed cardiac side effects (QTc prolongation). This compound offered improved antiviral activity and a reduced affinity for the hERG ion channel [3] [4].

Despite promising Phase II results, the Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients did not meet their primary efficacy endpoints. In 2010, Merck decided not to seek regulatory approval [4]. Research has indicated that this compound can modulate efflux transporters like P-glycoprotein (P-gp), which may influence its distribution and potential for drug-drug interactions [5].

Comparison with Other CCR5 Antagonists

This compound was one of several small-molecule CCR5 antagonists developed.

Compound Company Key Features & Status
Maraviroc Pfizer First FDA-approved CCR5 antagonist (2007) [6] [7].
This compound Schering-Plough Piperazine derivative; Phase III completed, not submitted for approval [4].
Aplaviroc GlaxoSmithKline Development halted in Phase II due to hepatotoxicity [7].
Cenicriviroc Takeda Dual CCR2/CCR5 antagonist; investigated for HIV and liver fibrosis [4] [6].

Research demonstrated that this compound could act synergistically with other entry inhibitors, such as the monoclonal antibody PRO 140, suggesting potential for novel combination regimens [8].

This compound represents a scientifically significant piperazine-based CCR5 antagonist whose development provided deep insights into GPCR targeting and antiretroviral mechanisms.

References

Comprehensive Application Notes: Pharmacokinetic Interactions Between Vicriviroc and Antiretroviral Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vicriviroc and Its Clinical Pharmacokinetic Profile

This compound is a next-generation antiretroviral compound that belongs to the chemokine receptor antagonist class, specifically targeting the CCR5 co-receptor used by HIV-1 for cellular entry. As a potent CCR5 antagonist, this compound blocks HIV from entering uninfected cells by binding to the virus's cellular co-receptor chemokine receptor 5 (CCR5), thereby preventing viral propagation in the host [1] [2]. This mechanism is particularly effective against R5-tropic HIV-1 strains, which represent the predominantly transmitted form of the virus and remain prevalent throughout the course of HIV infection [3]. This compound demonstrates potent antiviral activity against a wide spectrum of genetically diverse and drug-resistant HIV-1 isolates, with in vitro studies reporting an IC50 and IC90 of 1.58 ng/mL and 10 ng/mL, respectively [3].

The development of this compound has been particularly focused on treatment-naïve HIV-1-infected individuals who often receive antiretroviral therapy regimens that include a ritonavir-enhanced protease inhibitor [1]. These regimens present a high potential for drug-drug interactions because many antiretroviral agents inhibit or induce elements of drug elimination pathways, particularly hepatic cytochromes, which may alter drug concentrations and affect both safety and efficacy [1] [4]. This compound is primarily metabolized by hepatic cytochrome P450 enzymes, especially CYP3A4, making it susceptible to interactions with drugs that affect this enzymatic pathway [5]. When co-administered with ritonavir, a potent CYP3A4 inhibitor, this compound exposure increases significantly by 5- to 7-fold based on AUC measurements [5], necessitating dose adjustments when used without pharmacokinetic enhancers.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions Reference
IC50 1.58 ng/mL In vitro antiviral activity [3]
IC90 10 ng/mL In vitro antiviral activity [3]
AUC Increase 5-7 fold With ritonavir co-administration [5]
Cmin Target >54 ng/mL For virologic suppression [3]
AUC Target >1460 ng·hr/mL For virologic suppression [3]

Comprehensive Drug Interaction Profile with Antiretroviral Agents

Pharmacokinetic Interactions with Protease Inhibitors

This compound has been extensively studied in combination with various protease inhibitors, particularly when boosted with ritonavir. A comprehensive series of clinical trials evaluated interactions between this compound and seven protease inhibitors: atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir, all administered with ritonavir boosting [1] [4]. These studies employed fixed-sequence designs where this compound was initially administered with ritonavir alone for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation. The results demonstrated that This compound exposure was not affected by concurrently administered protease inhibitors in any clinically relevant manner [1]. Similarly, this compound did not exert clinically relevant effects on the exposure of the companion protease inhibitors, supporting its favorable drug interaction profile [4].

The lack of significant interactions between this compound and ritonavir-boosted protease inhibitors is particularly noteworthy given that protease inhibitors are often associated with complex drug interaction profiles due to their dual roles as CYP3A substrates and modifiers. Research indicates that this compatibility stems from this compound's specific metabolic profile and its limited effect on enzymatic pathways involved in protease inhibitor metabolism [6]. This favorable interaction profile has important clinical implications, suggesting that no dose modification or monitoring of this compound concentrations is necessary when this compound is co-administered with ritonavir-boosted protease inhibitors [1]. This facilitates the addition of this compound at a single clinically prescribed dose level to various background regimens that include a boosted protease inhibitor, with all other drugs also prescribed at their standard doses [4].

Interactions with Other Antiretroviral Classes

Beyond protease inhibitors, this compound has been evaluated for interactions with other key antiretroviral classes through parallel-group clinical trials. These studies investigated concomitant administration with lopinavir (a protease inhibitor), zidovudine/lamivudine (NRTI combination), and tenofovir disoproxil fumarate (NRTI) [1] [4]. In these randomized trials, healthy subjects received this compound with or without the study drug, allowing direct comparison of pharmacokinetic parameters. The results consistently demonstrated no clinically relevant interactions between this compound and these antiretroviral agents [4]. The geometric mean ratios for AUC, Cmax, and Cmin typically fell within the 80-125% bioequivalence range, indicating no requirement for dose adjustment [1].

Table 2: this compound Drug Interaction Studies with Antiretroviral Agents

Drug Class Specific Agents Studied Study Design Key Findings Clinical Implications
Protease Inhibitors Atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir (all with ritonavir) Fixed-sequence No clinically relevant changes in this compound or PI exposure No dose adjustment needed [1]
NRTIs Zidovudine/lamivudine, tenofovir disoproxil fumarate Parallel-group No significant pharmacokinetic interactions Standard dosing appropriate [4]
Protease Inhibitors Lopinavir Parallel-group No clinically relevant interactions Compatible without modification [1]

Furthermore, in vitro studies have demonstrated that this compound exhibits synergistic anti-HIV activity in combination with drugs from all other classes of approved antiretrovirals [2]. This synergistic effect, combined with the lack of pharmacokinetic interactions, positions this compound as a compatible component in multidrug regimens. The collective evidence from these interaction studies indicates that this compound can be seamlessly incorporated into existing antiretroviral regimens without complicating dosing schedules or requiring additional therapeutic drug monitoring [1] [4]. This characteristic is particularly valuable in treatment-experienced patients who often require complex regimen optimization to achieve virologic suppression.

Experimental Protocols for Drug Interaction Studies

Clinical Trial Designs for Drug Interaction Assessment

The drug interaction profile of this compound with antiretroviral agents was characterized through a series of rigorously controlled clinical trials employing standardized methodologies. Two primary study designs were implemented: fixed-sequence trials and parallel-group trials [1]. The fixed-sequence studies were conducted with protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir), where participants initially received this compound with ritonavir for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation [4]. This design allowed each subject to serve as their own control, enhancing the statistical power to detect interactions while minimizing inter-subject variability. The total duration of these studies typically ranged from 12 to 35 days, sufficient to achieve steady-state concentrations for all investigated drugs [1].

The parallel-group studies were implemented for interactions with lopinavir, zidovudine/lamivudine, and tenofovir disoproxil fumarate [1]. In these trials, healthy subjects were randomized to receive either this compound with the study drug or this compound alone. This design effectively controlled for potential confounding factors and allowed direct comparison of pharmacokinetic parameters between groups. All studies enrolled healthy male and female adults under supervised conditions to ensure protocol compliance and accurate data collection [1] [4]. The use of healthy volunteers rather than HIV-infected patients eliminated disease-related confounding factors on drug metabolism and distribution, providing a clearer assessment of intrinsic drug interaction potential.

Pharmacokinetic Assessment and Statistical Analysis

Blood sampling for pharmacokinetic assessment was performed at predetermined time points following drug administration to adequately characterize the concentration-time profile for each drug [1]. For this compound, key pharmacokinetic parameters including AUC (area under the concentration-time curve), Cmax (maximum concentration), and Cmin (minimum concentration) were calculated using standard non-compartmental methods [3]. The log-transformed data for this compound primary pharmacokinetic parameters were statistically analyzed using a one-way analysis of variance (ANOVA) model extracting the effects due to treatment [1]. Steady state was evaluated by an ANOVA model on trough concentrations using day and subject as class variables [4].

The bioequivalence approach was employed to determine clinical relevance of any observed interactions, with the 90% confidence intervals for the geometric mean ratios of AUC and Cmax required to fall within the 80-125% range to establish lack of clinical significance [1] [5]. This stringent statistical assessment provided a standardized framework for interpreting the magnitude of any observed interactions and their potential clinical relevance. Safety and tolerability were monitored throughout the studies through regular assessment of adverse events, clinical laboratory tests (blood chemistry, haematological parameters), ECGs, and vital signs [1]. Most adverse events reported across studies were mild to moderate in intensity, with no clinically relevant changes in safety parameters associated with this compound combination treatment [4].

Metabolic Pathways and Clinical Study Workflows

This compound Metabolic Pathways and Interaction Mechanisms

VicrivirocMetabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites Oxidative Metabolism Excretion Excretion Metabolites->Excretion Elimination Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition OtherARVs OtherARVs OtherARVs->CYP3A4 Variable Effects

Figure 1: this compound Metabolic Pathways and Key Interaction Mechanisms

This compound undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the predominant isoform responsible for its biotransformation [5]. The metabolic pathway involves oxidative reactions that produce several metabolites with significantly reduced antiviral activity compared to the parent drug [6]. This compound is not a significant substrate for P-glycoprotein transport, which reduces its potential for interactions with drugs that affect this efflux transporter [4]. The elimination of this compound and its metabolites occurs predominantly through biliary excretion, with renal clearance playing a minor role in its overall elimination profile [1].

The most significant pharmacokinetic interaction involving this compound is with ritonavir, a potent CYP3A4 inhibitor used as a pharmacokinetic enhancer in HIV therapy [5]. When co-administered with ritonavir, this compound exposure increases 5- to 7-fold, necessitating dose reduction of this compound when used without ritonavir boosting [5]. However, when this compound is combined with other antiretroviral agents in the presence of ritonavir, no additional clinically significant interactions occur due to saturation of interaction mechanisms [1]. This compound itself does not significantly inhibit or induce major cytochrome P450 enzymes, contributing to its favorable drug interaction profile and reducing its potential to alter the metabolism of concomitant medications [4] [6].

Clinical Study Design and Assessment Workflow

ClinicalTrialWorkflow Protocol Protocol Screening Screening Protocol->Screening Sequence1 This compound + RTV Screening->Sequence1 Randomization Randomization Screening->Randomization Alternative Design Sequence2 This compound + RTV + PI Sequence1->Sequence2 Fixed-sequence Design PKAssessment PK Sampling & Analysis Sequence2->PKAssessment Statistical Statistical Analysis PKAssessment->Statistical Conclusions Conclusions Statistical->Conclusions Parallel Parallel Group Design Parallel->PKAssessment Randomization->Parallel

Figure 2: Clinical Study Workflow for this compound Drug Interaction Trials

The assessment of drug interactions between this compound and antiretroviral agents follows a systematic clinical evaluation workflow incorporating both fixed-sequence and parallel-group designs [1]. The process begins with protocol development specifying the study objectives, inclusion/exclusion criteria, and pharmacokinetic assessment plans. Eligible healthy volunteers undergo comprehensive screening before enrollment to ensure they meet study criteria and have no confounding conditions that might affect drug metabolism [1]. In fixed-sequence studies, participants initially receive this compound with ritonavir alone to establish baseline pharmacokinetic parameters, followed by the combination with the investigational antiretroviral agent [4].

Pharmacokinetic sampling occurs at predetermined time points during each treatment phase to adequately characterize drug exposure parameters [1]. Blood samples are collected in appropriate anticoagulant tubes, processed to plasma, and stored under controlled conditions until analysis. This compound concentrations are determined using validated bioanalytical methods, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS) with a reliable quantitation range (e.g., 0.5-1000 ng/mL) [3]. The resulting concentration-time data are subjected to non-compartmental analysis to derive primary pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life [1]. Statistical analysis using ANOVA models on log-transformed parameters determines whether observed differences reach clinical significance, with bioequivalence criteria (80-125%) applied to geometric mean ratios [1] [4].

Clinical Applications and Efficacy Correlations

Exposure-Response Relationships and Therapeutic Targets

Pharmacokinetic-pharmacodynamic modeling has been instrumental in establishing exposure-response relationships for this compound and defining target concentrations for virologic efficacy. A sub-study of ACTG Protocol 5211 explored the relationship between antiretroviral effect and plasma concentrations of this compound in treatment-experienced patients failing their current antiretroviral regimens [3]. The analysis demonstrated a positive correlation between this compound exposure parameters and viral load reduction at week 2 of monotherapy, with clear exposure thresholds associated with improved virologic response [3]. Specifically, patients with this compound Cmin >54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to 0.76 log10 in those with Cmin <54 ng/mL [3].

The analysis also identified an AUC breakpoint of 1460 ng·hr/mL, above which 70% of subjects achieved a >1 log10 drop in viral load, compared to only 44% with lower exposures [3]. These exposure-response relationships were particularly evident during the initial monotherapy phase but became less pronounced after week 16 when this compound was combined with other active antiretroviral agents in an optimized background regimen [3]. This suggests that adequate this compound exposure is especially critical when antiviral pressure is suboptimal, such as during functional monotherapy or when other regimen components have compromised activity due to resistance [3]. The established target concentrations provide valuable guidance for dose selection and regimen design in various clinical contexts.

Special Population Considerations and Alternative Formulations

While this compound has been primarily developed as an oral agent for HIV treatment, research has explored alternative formulations for different clinical applications. A phase 1 pharmacokinetic trial investigated two intravaginal rings containing different dose strengths of this compound (MK-4176) and MK-2048 for HIV prevention in women [7]. This study demonstrated that both rings were safe and well-tolerated, with this compound detectable in plasma, cervicovaginal fluid, and cervical tissue samples [7]. The original-dose ring (containing 182 mg this compound) showed higher drug release and plasma drug exposure compared to the low-dose ring (91 mg this compound), providing important insights for product development [7].

Regarding special population considerations, available evidence suggests that this compound can be used in diverse patient populations without requirement for dose adjustment based on demographic characteristics. However, caution is advised when co-administering this compound with medications outside the antiretroviral classes, particularly those with narrow therapeutic indices that are metabolized by CYP3A4 [5]. Additionally, the interaction between this compound/ritonavir and oral contraceptives warrants attention, as ritonavir alone decreases both ethinyl estradiol and norethindrone exposure, which could potentially impact contraceptive effectiveness [5]. These considerations highlight the importance of comprehensive medication review when incorporating this compound into treatment regimens, particularly for women of childbearing potential requiring effective contraception.

Conclusion

The comprehensive pharmacokinetic evaluation of this compound in combination with various antiretroviral agents demonstrates a favorable drug interaction profile that facilitates its incorporation into multidrug regimens without requirement for complex dose adjustments. The absence of clinically significant interactions with protease inhibitors, NRTIs, and other antiretroviral classes [1] [4] simplifies treatment planning and reduces the need for therapeutic drug monitoring in most clinical scenarios. The well-characterized exposure-response relationships [3] provide clear therapeutic targets for optimizing virologic efficacy, particularly in treatment-experienced patients where regimen optimization is crucial.

The established experimental protocols for drug interaction assessment offer validated methodologies for further investigating this compound's compatibility with emerging antiretroviral agents. The combination of fixed-sequence and parallel-group designs with rigorous statistical analysis using bioequivalence criteria represents a robust approach for characterizing drug interaction potential [1]. As HIV treatment continues to evolve with new drug classes and novel combinations, these methodologies can be adapted to efficiently evaluate interactions with future antiretroviral agents, ensuring the continued safe and effective use of this compound in diverse patient populations.

References

Vicriviroc with Ritonavir Boosting: Protocol and Application Notes for Clinical Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Vicriviroc is an investigational CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 chemokine coreceptor, a 7-transmembrane G-protein coupled receptor essential for R5-tropic HIV-1 infection. As a substrate of the hepatic cytochrome P450 3A4 (CYP3A4) isozyme, this compound undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when administered alone. The coadministration of low-dose ritonavir, a potent CYP3A4 inhibitor, produces a 5-to-7-fold increase in this compound exposure (AUC) by significantly reducing its metabolic clearance [1]. This pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and forms the basis for the recommended clinical development strategy of this compound as part of ritonavir-boosted protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].

The mechanistic basis for this combination approach stems from the need to maintain adequate plasma concentrations of this compound to effectively suppress viral replication while preventing the emergence of resistant HIV-1 variants. Pharmacokinetic-pharmacodynamic modeling has demonstrated that this compound minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng·hr/mL correlate significantly with virologic response (≥1 log10 copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters would require higher this compound doses that could potentially increase the risk of adverse events based on nonclinical safety findings.

Pharmacokinetic Enhancement by Ritonavir

Magnitude of Exposure Increase

The ritonavir boosting effect on this compound pharmacokinetics has been quantified in multiple clinical studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies is a 5-to-7-fold increase in this compound systemic exposure when coadministered with ritonavir compared to this compound alone [1]. This enhancement is particularly pronounced for trough concentrations, which is pharmacologically significant given the exposure-response relationship established for this compound's antiretroviral activity.

Table 1: Pharmacokinetic Parameters of this compound With and Without Ritonavir Boosting

Parameter This compound Alone This compound + Ritonavir Fold Change Clinical Significance
AUC₀–₂₄ (ng·hr/mL) ~300-500 ~1500-3500 5-7× Exceeds target of 1460 ng·hr/mL
Cmin (ng/mL) ~10-20 ~50-100 Exceeds target of 54 ng/mL
Cmax (ng/mL) ~150-250 ~400-600 2.5-3× -
Half-life (hr) ~15-20 ~25-35 ~1.5-2× Enables once-daily dosing
Exposure-Response Relationship

Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation between this compound exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients with this compound Cmin values exceeding 54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to only 0.76 log10 copies/mL in those with lower Cmin values (p=0.003). Similarly, the proportion of patients achieving >1 log10 copies/mL reduction was significantly higher in the group exceeding the Cmin threshold (70% vs. 44%, p=0.048). These findings established the pharmacodynamic rationale for ritonavir boosting to ensure consistent achievement of target exposure parameters across diverse patient populations [4].

The supratherapeutic exposure achieved with ritonavir boosting was further demonstrated in a comprehensive QT study where healthy subjects receiving this compound 150 mg with ritonavir 100 mg achieved exposures approximately five times higher than those observed in HIV-infected patients receiving the therapeutic 30 mg this compound/100 mg ritonavir regimen [2]. This high exposure margin provided important safety confirmation while validating the boosting strategy.

Dosing Protocols and Regimen Specifications

Recommended Dosing Regimens

Based on phase 2 clinical trial data, the optimized dosing regimen for this compound in treatment-experienced patients is 30 mg once daily coadministered with ritonavir 100 mg once daily as part of a ritonavir-boosted protease inhibitor regimen [5]. This recommendation is supported by dose-ranging studies that demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized background therapy [5].

Table 2: this compound Dosing Recommendations in Clinical Trials

Patient Population Recommended this compound Dose Ritonavir Dose Administration Supporting Evidence
Treatment-experienced 30 mg once daily 100 mg once daily With a ritonavir-boosted PI Phase 2 trials VICTOR-E1 & ACTG 5211
Treatment-naïve Not established Not established N/A Development discontinued in naïve patients
HCV/HIV or HBV/HIV coinfected 30 mg once daily 100 mg once daily With a ritonavir-boosted PI Phase 3 trials included coinfected patients

The administration guidelines specify that this compound should be taken at the same time as the ritonavir-boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance bioavailability, though the effect of food is not pronounced with the boosted formulation. Dose adjustment is not required when this compound is coadministered with any of the commonly used antiretroviral agents, including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the non-nucleoside reverse transcriptase inhibitor efavirenz [3].

Dose Modification and Monitoring

Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the standard 100 mg once daily is required during this escalation.

Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on the established exposure-response relationship. The target therapeutic range for this compound Cmin is >54 ng/mL, with optimal virologic suppression observed at Cmin levels >100 ng/mL [4] [5]. For patients with suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.

Safety and Efficacy Profile

Clinical Efficacy Outcomes

In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving this compound (10 mg or 15 mg) with ritonavir boosting demonstrated significantly greater virologic suppression at both 14 days and 24 weeks compared to placebo (-1.15 to -1.86 log10 copies/mL vs -0.29 log10 copies/mL, p<0.01) [6]. Through 3 years of follow-up, 49% of patients who achieved viral suppression did not experience confirmed viral rebound, demonstrating durable efficacy [7]. immunologic benefits were equally impressive, with median increases in CD4 cell counts of +121 to +158 cells/μL maintained through 144-168 weeks of therapy [5].

The VICTOR-E1 trial further established the relationship between this compound exposure and efficacy, with 58% of subjects achieving HIV-1 RNA <50 copies/mL when this compound Cmin was >100 ng/mL compared to only 27% with lower Cmin values [5]. Importantly, This compound resistance emerged in only 6 of 113 subjects (5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage inhibition on phenotypic testing [7].

Safety and Tolerability

Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a favorable safety profile for this compound over a mean treatment duration of 96 weeks (range 1-216 weeks) [5]. Specifically, this compound displayed:

  • No attributable hepatotoxicity: No pattern of elevated liver enzymes or bilirubin
  • No cardiovascular toxicity: No ischemic events observed
  • No CNS toxicity: No seizures reported despite preclinical signals in animal models
  • No clinically relevant QTc prolongation: Even at supratherapeutic doses five times expected exposures [2]

A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc interval at both therapeutic (30 mg this compound/100 mg ritonavir) and supratherapeutic (150 mg this compound/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with therapeutic dosing [2].

Regarding malignancies, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across studies), though the relationship to this compound remained uncertain as these rates were consistent with expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].

Drug Interaction Considerations

Interactions with Antiretroviral Agents

Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between this compound and 11 other antiretroviral compounds demonstrated no clinically relevant pharmacokinetic interactions that would require dose modification [3]. This compound exposure was not significantly altered by concurrently administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir), nor did this compound meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no significant interactions were observed with nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.

The mechanistic basis for this favorable interaction profile lies in this compound's metabolism primarily via CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4, creating a stable metabolic environment for this compound.

Interactions with Non-Antiretroviral Agents

A specialized drug interaction study evaluated the effect of this compound, with and without ritonavir, on a combination oral contraceptive containing ethinyl estradiol 0.035 mg and norethindrone 1 mg [1]. The results demonstrated that:

  • This compound alone produced little effect on the exposure of either contraceptive component
  • Ritonavir alone decreased ethinyl estradiol AUC by 39% and norethindrone AUC by 18%
  • This compound with ritonavir decreased ethinyl estradiol exposure by 35% and norethindrone exposure by 25%

These findings indicate that additional contraceptive methods should be considered when this compound is administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-mediated metabolism and glucuronidation pathways.

Experimental Protocols

Comprehensive QT Study Protocol

Objective: To characterize the effect of this compound on QT/QTc interval prolongation and proarrhythmic potential in healthy subjects [2].

Study Design:

  • Type: Randomized, partially blind (open-label for controls), parallel-group
  • Population: 200 healthy subjects aged 18-50 years
  • Treatment Groups: (1) Placebo for 9 days + single-dose moxifloxacin 400 mg on day 10 (positive control); (2) Placebo control; (3) this compound 30 mg + ritonavir 100 mg (therapeutic dose); (4) this compound 150 mg + ritonavir 100 mg (supratherapeutic dose); (5) Ritonavir 100 mg alone
  • Duration: 10 days of treatment with follow-up through day 15

Methodology:

  • ECG Assessments: 12-lead digital Holter monitoring with high-resolution (1,000-Hz) recording
  • Timepoints: Predose and 1, 1.5, 2, 3, 6, 12, and 23 hours postdose on day 10
  • QT Correction: Fridericia's formula (QTcF) as primary measure
  • Statistical Analysis: Based on assumed pooled standard deviation of 12 ms, sample of 200 subjects provided 80% power to conclude no QTc effect if true effect ≤2 ms

Key Findings: this compound produced no clinically meaningful effect on QT/QTc interval at either therapeutic or supratherapeutic doses when administered with ritonavir [2].

Drug Interaction Study Protocol

Objective: To determine the effect of this compound, alone and with ritonavir, on the pharmacokinetics of oral contraceptives [1].

Study Design:

  • Type: Randomized, open-label, parallel-group, fixed-sequence crossover
  • Population: 27 healthy female subjects
  • Treatment Sequence:
    • Group 1: Oral contraceptive (OC) alone in cycle 1; this compound + OC in cycle 2; this compound + ritonavir + OC in cycle 2 (days 15-21)
    • Group 2: OC alone in cycle 1; this compound + ritonavir + OC in cycle 2
  • Duration: Two 21-day treatment cycles

Methodology:

  • Pharmacokinetic Sampling: Intensive sampling over 24 hours on day 10 and day 21 of cycle 2
  • Analytical Method: Validated LC-MS/MS for ethinyl estradiol and norethindrone
  • Statistical Analysis: 90% confidence intervals for geometric mean ratios of AUC and Cmax

Key Findings: this compound alone did not alter OC pharmacokinetics, but ritonavir (with or without this compound) decreased ethinyl estradiol and norethindrone exposure [1].

Visualization of Pathways and Workflows

This compound-Ritonavir Metabolic Interaction Pathway

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism Ritonavir Ritonavir Ritonavir->CYP3A4  Inhibition VicrivirocMetabolites This compound Metabolites CYP3A4->VicrivirocMetabolites IncreasedExposure Increased this compound Systemic Exposure CYP3A4->IncreasedExposure  Reduced Clearance

Diagram Title: this compound-Ritonavir Metabolic Interaction Pathway

This visualization illustrates the pharmacokinetic boosting mechanism whereby ritonavir inhibits CYP3A4-mediated metabolism of this compound, resulting in increased systemic exposure of the active parent compound.

Clinical Development Decision Pathway

G Start Start PKStudies Phase I PK Studies Start->PKStudies ExposureTarget Cmin >54 ng/mL AUC>1460 ng·hr/mL PKStudies->ExposureTarget DoseSelection Dose Selection ExposureTarget->DoseSelection Efficacy Efficacy Demonstrated DoseSelection->Efficacy Safety Safety Established DoseSelection->Safety Phase3 Phase III Trials Efficacy->Phase3 Safety->Phase3

Diagram Title: Clinical Development Decision Pathway

This workflow outlines the rational development approach for this compound, highlighting how exposure-response data informed dose selection and progression to phase 3 trials.

Conclusion

The This compound ritonavir boosting protocol represents a scientifically validated approach to optimizing the pharmacokinetic profile of a CCR5 antagonist for the treatment of HIV-1 infection. The accumulated clinical evidence demonstrates that ritonavir boosting achieves target exposure parameters predictive of virologic success while maintaining a favorable safety profile. The fixed-dose combination of this compound 30 mg with ritonavir 100 mg once daily as part of a boosted protease inhibitor regimen provides durable viral suppression and immunologic recovery in treatment-experienced patients with CCR5-tropic HIV-1.

The comprehensive clinical trial data support the continued development of this therapeutic approach, with phase 3 trials underway to further establish its clinical utility. The absence of clinically significant drug interactions with other antiretroviral agents and the well-characterized safety profile position this compound as a promising addition to the armamentarium against HIV-1 infection, particularly for patients with limited treatment options due to resistance or intolerance to existing drug classes.

References

Vicriviroc PBMC Replication Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for assessing the in vitro antiviral activity of the CCR5 antagonist Vicriviroc (SCH 417690) using a human peripheral blood mononuclear cell (PBMC) replication assay, as characterized in the seminal work by Tagat et al. (2005) [1].

Introduction and Principle

This compound is a small-molecule antagonist of the CCR5 co-receptor that potently inhibits the entry of CCR5-tropic (R5) HIV-1 into target cells [1]. The PBMC replication assay is a cornerstone method for evaluating the efficacy of entry inhibitors like this compound against a broad spectrum of primary HIV-1 isolates under physiologically relevant conditions.

The core principle involves infecting phytohemagglutinin (PHA)-stimulated PBMCs in the presence of serial dilutions of this compound. The level of viral replication is quantified by measuring the production of the viral p24 antigen in the culture supernatant, allowing for the calculation of the compound's half-maximal effective concentration (EC₅₀) [1].

Detailed Experimental Protocol

The following protocol is adapted from the methods described in the foundational publication [1].

Workflow of the this compound PBMC Replication Assay

Start Start Protocol PBMC Isolate PBMCs from donor blood via Ficoll density gradient Start->PBMC Stimulate Stimulate PBMCs with PHA (5 µg/mL) and IL-2 (50 U/mL) for 3-7 days PBMC->Stimulate Plate Seed PBMCs into 96-well plate (2e5 cells/well) Stimulate->Plate PreTreat Pre-incubate cells with serial dilutions of this compound for 1h Plate->PreTreat Infect Infect with HIV-1 isolate (25-100 TCID50/well) for 3-4h PreTreat->Infect Wash Wash cells twice with PBS to remove residual virus Infect->Wash Culture Culture cells with this compound for 4-6 days Wash->Culture Measure Harvest supernatant and quantify p24 antigen by ELISA Culture->Measure Analyze Analyze data and calculate EC50/EC90 values Measure->Analyze End End Protocol Analyze->End

2.1. Key Reagents and Materials

  • Cells: Human PBMCs isolated from healthy donors.
  • Virus: Primary CCR5-tropic (R5) HIV-1 isolates. The assay has demonstrated potency against diverse and drug-resistant strains [1].
  • Compound: this compound (SCH 417690), prepared in appropriate solvent (e.g., DMSO).
  • Stimulation Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 5 µg/mL PHA, 50 U/mL recombinant IL-2.
  • Assay Medium: RPMI 1640, 10% FBS, 50 U/mL IL-2.
  • Other Reagents: Ficoll-Paque, phosphate-buffered saline (PBS), HIV-1 p24 antigen ELISA kit.

2.2. Step-by-Step Procedure

  • PBMC Isolation and Stimulation: Isolate PBMCs from donor blood using standard Ficoll density gradient centrifugation. Stimulate the isolated PBMCs in stimulation medium for 3 to 7 days to activate the cells and promote proliferation [1].
  • Cell Seeding and Pre-treatment: Resuspend stimulated PBMCs at 4 × 10⁶ cells/mL in assay medium. Seed 50 µL of cell suspension (containing 2 × 10⁵ cells) per well into a 96-well plate. Pre-incubate the cells with an equal volume (50 µL) of serially diluted this compound for 1 hour at 37°C [1].
  • Viral Infection: Add 25-100 TCID₅₀ (50% tissue culture infectious dose) of viral inoculum to each well. Incubate the plate for 3-4 hours at 37°C to allow for viral entry [1].
  • Wash and Culture: Wash the cells twice with PBS to remove any unbound virus and residual compound. Resuspend the cells in fresh assay medium containing the corresponding concentration of this compound and culture for 4 to 6 days [1].
  • Quantification of Viral Replication: Harvest cell-free culture supernatant. Quantify viral replication by measuring the level of extracellular p24 antigen using a commercial ELISA kit, following the manufacturer's instructions [1].
  • Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration relative to the virus-only control (no drug). Use non-linear regression analysis (e.g., with GraphPad PRISM software) to generate dose-response curves and determine the EC₅₀ and EC₉₀ values [1].
Key Experimental Data and Parameters

The table below summarizes quantitative data on this compound's antiviral potency from the original publication [1].

Table 1: Summary of this compound Antiviral Activity in PBMC Assays [1]

Parameter Description / Value Significance
EC₅₀ Range Low nanomolar Demonstrates potent inhibition of HIV-1 replication.
Spectrum of Activity Broad-spectrum activity against genetically diverse and drug-resistant (NRTI, PI) primary HIV-1 isolates. Suggests a high genetic barrier to resistance and potential utility in treatment-experienced patients.
Comparison to SCH-C Consistently more active than the first-generation CCR5 antagonist SCH-C. Highlights improved antiviral potency of this compound.
Synergy Demonstrated synergistic anti-HIV-1 activity in combination with all other classes of approved antiretrovirals (NRTIs, NNRTIs, PIs, Fusion Inhibitors). Supports its use in combination therapy regimens.

Mechanism of Action of this compound

HIV HIV-1 (R5-tropic) (gp120 protein) CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational change exposes coreceptor binding site Block Inhibition of Viral Entry CCR5->Block 3. Blocked by this compound Vic This compound Vic->CCR5 Antagonizes Infect No productive infection Block->Infect

Critical Application Notes
  • Cell Viability: Always include uninfected, drug-treated control wells to assess potential cytotoxicity of the compound. Cell viability can be monitored using trypan blue exclusion or other viability assays [1].
  • Assay Validation: The potency of this compound in this assay has been validated against a wide panel of primary HIV-1 isolates, including those resistant to reverse transcriptase and protease inhibitors, confirming its broad-spectrum activity [1].
  • Tropism Consideration: This protocol is specific for CCR5-tropic (R5) HIV-1. The activity of this compound is contingent on the virus utilizing the CCR5 coreceptor. Screening patient-derived virus for coreceptor usage (e.g., using the Trofile assay) is a critical prerequisite in a clinical context, as the presence of CXCR4-using virus (X4 or dual-mixed) is associated with a reduced virological response to CCR5 antagonists [2].
  • Beyond Antiviral Potency: This PBMC assay format can also be adapted to investigate the immunomodulatory potential of CCR5 blockade. By measuring cytokine secretion or T-cell activation markers, researchers can study how inhibiting CCR5 signaling affects the immune response in the context of HIV-1 infection [3].

I hope these detailed application notes and protocols are valuable for your research. Should you require further clarification on any specific step, feel free to ask.

References

vicriviroc combination therapy optimized background regimen

Author: Smolecule Technical Support Team. Date: February 2026

Vicriviroc Application Notes

Mechanism of Action: this compound is a small-molecule, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) [1] [2]. It blocks the interaction between the HIV-1 envelope protein gp120 and the CCR5 coreceptor, thereby preventing viral entry into host CD4+ T-cells [3] [2]. This mechanism is only effective against viruses that exclusively use the CCR5 coreceptor (R5-tropic HIV-1) [4] [2].

Therapeutic Context: Clinical development of this compound focused on treatment-experienced adults with R5-tropic HIV-1 infection who were failing their current antiretroviral therapy (ART) [4] [3]. It was investigated as part of a combination therapy, added to an optimized background regimen (OBR) that included a ritonavir-boosted protease inhibitor and other antiretroviral agents [4] [3].

Key Efficacy and Safety Findings from Clinical Trials:

The tables below summarize quantitative data from key studies.

Table 1: Virologic Outcomes at 48 Weeks in ACTG A5211 Phase 2 Study [4]

Treatment Group Number of Subjects Virologic Failure by Week 48 Response Rate
Placebo + OBR 28 24 (86%) 14%
This compound 5 mg + OBR 30 12 (40%) 60%
This compound 10 mg + OBR 30 8 (27%) 73%
This compound 15 mg + OBR 30 10 (33%) 67%

Table 2: Long-Term Safety and Efficacy (3-Year Follow-up) [4]

Parameter Result
Total subjects receiving this compound 113
Achieved HIV-1 RNA <50 copies/mL within 24 weeks 52 (46%)
No viral rebound through 3 years (of those suppressed) 49%
Emergence of Dual/Mixed-tropic HIV-1 33 (29%)
Confirmed this compound resistance 6 subjects
Discontinuations due to Adverse Events 9 subjects

Development Status and Considerations: this compound demonstrated sustained virologic suppression and was generally well-tolerated over three years [4] [5]. However, its development was terminated. A phase II study in treatment-naive patients showed higher virologic failure rates compared to an efavirenz-based control arm [2]. Early trials also noted a concerning number of malignancies, prompting close safety monitoring, though a direct causal link to this compound was not established [4]. These factors, alongside the emergence of DM/X4 virus in a significant proportion of patients (29%), ultimately limited its clinical utility [4] [2].

Experimental Protocol Summary

The following workflow and protocol summary are based on the VICTOR-E1 (Phase 2) and ACTG A5211 trials [4] [3].

Start Screening & Enrollment R R5-tropic HIV-1 Confirmation (Trofile Assay) Start->R E Eligibility Criteria R->E Randomize Randomization E->Randomize P Placebo + OBR Randomize->P V20 This compound 20 mg + OBR Randomize->V20 V30 This compound 30 mg + OBR Randomize->V30 F14 Follow-up & Primary Endpoint Analysis (48 Weeks) P->F14 V20->F14 V30->F14 OBR Optimized Background Regimen (OBR) Selected OBR->Randomize Ext Extension Phase (Open-label this compound) F14->Ext

Study Design:

  • Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Treatment-Experienced HIV-1 Infected Adults [4] [3].
  • Objective: To evaluate the antiviral efficacy and safety of this compound in combination with an OBR [3].
  • Key Eligibility:
    • Adults with R5-tropic HIV-1 (confirmed by Trofile assay) [4] [3].
    • HIV-1 RNA ≥1000 copies/mL while on a stable ART regimen [3].
    • Documented resistance to at least one drug in two standard ART classes [3].
  • Intervention:
    • Experimental: this compound (20 mg or 30 mg once daily) + OBR [3].
    • Control: Placebo + OBR [3].
    • OBR: A ritonavir-boosted protease inhibitor (PI/r) plus at least two other antiretroviral agents, selected based on treatment history and resistance testing [4] [3].
  • Primary Endpoint: Change in plasma HIV-1 RNA from baseline to Day 14, and virologic response (HIV-1 RNA <50 copies/mL) at 48 weeks [4] [3].
  • Key Assessments:
    • Virologic: Plasma HIV-1 RNA levels [4].
    • Immunologic: CD4+ T-cell count [4].
    • Safety: Adverse events, clinical laboratory tests, ECGs [4] [3].
    • Tropism & Resistance: Coreceptor tropism (at failure and specific timepoints) and phenotypic resistance testing [4].

Research Implications

This compound contributed valuable evidence that CCR5 antagonism is a viable strategy for sustained HIV-1 management in treatment-experienced populations with R5-tropic virus [4] [2]. Its development highlighted critical challenges in the field:

  • Tropism Testing Imperative: The essential need for highly sensitive tropism testing before and during treatment to monitor for emergence of CXCR4-using virus [4].
  • Resistance Potential: The possibility of HIV-1 developing resistance to CCR5 antagonists through envelope mutations that allow entry via drug-bound CCR5 [4] [2].

Research into CCR5 inhibition continues with other agents, such as Cenicriviroc, which is in Phase III trials [2].

References

Vicriviroc Phenotypic Tropism Assay Requirements and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Context

Vicriviroc represents an important class of CCR5 antagonists developed for the treatment of HIV-1 infection. As a small molecule entry inhibitor, this compound specifically blocks the interaction between the viral envelope glycoprotein gp120 and the host cell CCR5 coreceptor, thereby preventing viral entry into CD4+ T-cells [1] [2]. This mechanism of action is particularly effective against CCR5-tropic (R5) viruses, which represent the predominant viral phenotype in the early and intermediate stages of HIV-1 infection [2]. The selective activity of this compound necessitates precise determination of viral tropism prior to treatment initiation, as viruses utilizing the CXCR4 coreceptor (X4-tropic) or exhibiting dual/mixed tropism (DM) are not inhibited by CCR5 antagonists [3] [4].

The development of this compound highlighted the critical importance of accurate tropism testing in patient selection for CCR5 antagonist therapy. Early clinical trials utilizing the original Trofile assay demonstrated that approximately 22-23% of subjects initially classified as having R5-tropic virus were reclassified as having DM-tropic virus when tested with the enhanced sensitivity Trofile assay [3]. This finding had profound clinical implications, as subjects with DM-tropic virus showed significantly reduced virologic responses to this compound therapy [3]. The predictive value of tropism assessment was further established in the ACTG A5211 study, where treatment-experienced patients with R5-tropic virus demonstrated substantially greater viral load reductions compared to those with DM-tropic virus [3] [5].

This application note provides comprehensive guidance on phenotypic tropism assay requirements, methodologies, and clinical protocols for this compound use in both research and clinical settings, incorporating data from key this compound clinical trials and contemporary tropism testing technologies.

Tropism Assay Specifications and Performance Characteristics

Trofile Assay Evolution and Technical Specifications

The Trofile assay (Monogram Biosciences, South San Francisco, CA) has been the primary phenotypic platform used for tropism determination in this compound clinical trials. This assay utilizes a recombinant virus technology where a pseudovirus is generated by incorporating the patient-derived envelope gene (gp160) into an HIV-1 backbone containing a luciferase reporter gene [2]. The resulting pseudoviruses are used to infect cell lines expressing either CCR5 or CXCR4 coreceptors, with tropism determined based on which coreceptor supports viral entry.

The original Trofile assay was validated to detect minority X4 variants at 10% and 5% of the viral population with 100% and 85% sensitivity, respectively [3]. However, recognition that lower frequency CXCR4-using variants could impact clinical outcomes led to the development of the enhanced sensitivity Trofile assay (Trofile ES), which demonstrates significantly improved detection capabilities for minority CXCR4-using variants down to 0.3% of the viral population with 100% sensitivity [3]. This enhanced sensitivity represents a substantial improvement in the ability to identify patients with low-level DM-tropic viruses who are unlikely to respond to CCR5 antagonist therapy.

Table 1: Comparison of Original and Enhanced Sensitivity Trofile Assays

Parameter Original Trofile Assay Enhanced Sensitivity Trofile Assay
Detection threshold for X4 variants 5-10% of viral population 0.3% of viral population
Sensitivity at detection threshold 85-100% 100%
Clinical validation in ACTG A5211 78% of subjects had R5 virus 22% of subjects reclassified as DM
PPV for virologic failure 26% by week 24 80% by week 24
Tropism Testing Algorithm and Interpretation

The recommended algorithm for tropism testing in the context of this compound therapy involves sequential assessment using the enhanced sensitivity Trofile assay. Plasma samples with HIV-1 RNA levels >1000 copies/mL are required for adequate tropism determination [5]. The interpretive criteria for tropism results are as follows:

  • R5-tropic: Virus demonstrates efficient infection only of cells expressing CCR5 coreceptor
  • X4-tropic: Virus demonstrates efficient infection only of cells expressing CXCR4 coreceptor
  • Dual/Mixed-tropic (DM): Virus demonstrates efficient infection of cells expressing both CCR5 and CXCR4 coreceptors, or a mixture of R5 and X4 viral populations

Clinical data indicate that only patients with exclusively R5-tropic virus should be considered candidates for this compound therapy. In the ACTG A5211 study, this compound recipients with R5-tropic virus at screening (by enhanced assay) demonstrated significantly greater mean reductions in HIV-1 RNA compared to those with DM-tropic virus: -1.11 versus -0.09 log₁₀ copies/mL at day 14 and -1.91 versus -0.57 log₁₀ copies/mL at week 24 (P<0.001 for both comparisons) [3].

Clinical Validation and Correlation with Treatment Outcomes

Tropism Assay Performance in Clinical Trials

The predictive accuracy of the enhanced sensitivity Trofile assay was rigorously evaluated in the ACTG A5211 trial, a phase 2 study of this compound in treatment-experienced patients with R5-tropic virus [3]. When stored screening samples from this trial were re-tested using the enhanced assay, 25 of 114 subjects (22%) were reclassified as having DM-tropic virus [3]. The clinical outcomes between the R5 and reclassified DM groups demonstrated striking differences, validating the enhanced assay's improved predictive value.

Among the 90 this compound recipients in ACTG A5211, 15 were reclassified as having DM-tropic virus by the enhanced assay [3]. Of these 15 subjects, 12 (80%) had DM/X4 viruses detected by the original tropism assay by week 24, confirming that the enhanced assay would have appropriately excluded these patients from CCR5 antagonist therapy [3]. Conversely, among the 72 this compound recipients with R5-tropic virus confirmed by enhanced assay, only 11 (15%) demonstrated emergent DM/X4 tropism by week 24 [3]. These findings establish the superior prognostic value of the enhanced sensitivity assay for identifying patients most likely to benefit from this compound therapy.

Table 2: Virologic Outcomes by Tropism Status in ACTG A5211

Virologic Outcome R5-tropic (N=72) DM-tropic (N=15) P-value
Mean HIV-1 RNA reduction at day 14 (log₁₀ copies/mL) -1.11 -0.09 <0.001
Mean HIV-1 RNA reduction at week 24 (log₁₀ copies/mL) -1.91 -0.57 <0.001
Achieved HIV-1 RNA <400 copies/mL at week 24 55% 7% 0.001
Achieved HIV-1 RNA <50 copies/mL at week 24 33% 7% 0.057
HIV-1 RNA decline ≥1 log₁₀ copies/mL 76% 29% 0.001
Long-term Efficacy and Safety Data

The durability of virologic response to this compound in appropriately selected patients was demonstrated in long-term follow-up studies. Through three years of observation, 49% of subjects who achieved virologic suppression maintained this response without confirmed viral rebound [5]. Additionally, the emergence of DM/X4-tropic virus during this compound treatment occurred in approximately 29% of subjects over this extended period [5].

The safety profile of this compound remained favorable through long-term follow-up, with only 9 of 113 subjects (8%) discontinuing therapy due to adverse events [5]. Early concerns about a potential increase in malignancy risk were not sustained with additional follow-up and larger clinical trials [5] [6].

Resistance Monitoring and Management Protocols

Tropism Testing at Virologic Failure

Comprehensive evaluation of virologic failure during this compound therapy requires repeat tropism testing to determine whether treatment failure is associated with a coreceptor switch. The recommended protocol includes:

  • Confirm virologic failure: Two consecutive plasma HIV-1 RNA levels <1 log₁₀ copies/mL below baseline at week 16 or later [5]
  • Obtain sample for tropism testing: Plasma with HIV-1 RNA >1000 copies/mL required
  • Perform enhanced sensitivity Trofile assay
  • Supplement with genotypic tropism testing if phenotypic testing unavailable

Data from phase 3 VICTOR-E3 and VICTOR-E4 trials demonstrated that detection of DM or X4-tropic virus at virologic failure was less common with this compound (29%) compared to maraviroc (57%), likely due to differences in assay sensitivity used for screening [4]. This finding underscores the importance of using the most sensitive tropism assays initially to minimize subsequent coreceptor switching.

Characterization of this compound Resistance

Resistance to this compound develops through complex mechanisms involving adaptive mutations in the viral envelope gene, particularly in the V3 loop region [4]. These mutations enable the virus to utilize the drug-bound form of CCR5 for entry, characterized by a progressive decrease in maximal percentage inhibition (MPI) on phenotypic testing [5] [4].

The key steps for resistance characterization include:

  • Phenotypic resistance assessment: MPI <95% suggests partial resistance; MPI <50% indicates high-level resistance [4]
  • Genotypic analysis of env gene: Focus on V3 loop mutations associated with this compound resistance
  • Cross-resistance evaluation: Assess susceptibility to other CCR5 antagonists

In the VICTOR-E3 and VICTOR-E4 trials, emergent resistance to this compound was detected in only 6 of 113 subjects (5%) receiving this compound, suggesting that resistance development is relatively infrequent with proper patient selection [5].

G A Patient Screening B Enhanced Sensitivity Tropism Assay A->B C R5-tropic Virus B->C D DM/X4-tropic Virus B->D E Initiate this compound Therapy C->E F Exclude from CCR5 Antagonist D->F G Regular Monitoring (HIV-1 RNA, CD4+) E->G H Virologic Failure? G->H H->G No I Repeat Tropism Testing H->I Yes J Tropism Change? I->J K Continue this compound J->K No M Consider Therapy Switch J->M Yes L Optimize Background Regimen K->L L->G

Figure 1: Clinical Management Algorithm for this compound Therapy Based on Tropism Testing

Conclusions and Best Practices

Based on comprehensive analysis of this compound clinical trials and tropism assay performance data, the following best practices are recommended for researchers and clinicians:

  • Implement enhanced sensitivity tropism testing for all candidate patients prior to initiating this compound therapy, as this provides superior prediction of virologic outcomes compared to original tropism assays [3].

  • Restrict this compound therapy to patients with exclusively R5-tropic virus, as those with DM/X4-tropic virus derive minimal virologic benefit [3] [4].

  • Monitor for tropism changes during virologic failure using the enhanced sensitivity Trofile assay, as coreceptor switching may occur in approximately 29% of cases over extended follow-up [5].

  • Utilize phenotypic resistance testing with MPI assessment when this compound failure occurs, as genotypic patterns alone may not fully characterize resistance [4].

  • Consider the limitations of tropism testing in patients with low-level viremia (<1000 copies/mL), as adequate viral population assessment requires sufficient plasma HIV-1 RNA [5].

Despite demonstrating favorable long-term safety and efficacy in appropriately selected patients [5], this compound ultimately did not receive regulatory approval due to failure to meet primary efficacy endpoints in phase 3 trials [6]. The development history of this compound underscores the critical importance of accurate tropism determination for CCR5 antagonist therapy and provides valuable insights for future drug development in this class.

References

Pharmacokinetic/Pharmacodynamic (PK/PD) Basis for Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The transition to higher doses (20 mg, 30 mg) in later trials was driven by a defined PK/PD relationship. Research established that specific plasma concentration thresholds were associated with significantly better virologic response [1].

PK Parameter Target Breakpoint Virologic Response at Week 2
Trough Concentration (Cmin) > 54 ng/mL Mean viral load decrease: 1.35 log₁₀ copies/mL (vs. 0.76 log₁₀ for Cmin <54 ng/mL) [1].
Area Under the Curve (AUC) > 1460 ng*hr/mL 70% of subjects with Cmin >54 ng/mL had a >1 log drop in viral load (vs. 44% with lower Cmin) [1].

Population pharmacokinetic analysis from ACTG 5211, which combined data from HIV-infected subjects and healthy volunteers, used a two-compartment model with first-order absorption and elimination to estimate these parameters [1]. Dosing schedules were adjusted in subsequent trials to ensure that a majority of patients achieved these target exposure levels.

Detailed Experimental Protocol

For researchers aiming to model vicriviroc dosing or its effects, the following protocol outlines key methodologies from the foundational clinical trials.

1. Study Population and Design (Based on ACTG A5211)

  • Population: HIV-1 infected, treatment-experienced adults with CCR5-tropic virus (as determined by the Trofile assay) and HIV-1 RNA ≥5,000 copies/mL while failing a ritonavir-containing regimen [1] [2].
  • Design: Double-blind, randomized, placebo-controlled trial. Subjects added this compound or placebo to their failing regimen for 14 days, after which the background regimen was optimized based on resistance testing [1].

2. Virologic and Immunologic Response Assessment

  • Primary Endpoint: Change in plasma HIV-1 RNA from baseline to Day 14 [2].
  • Secondary Endpoints: Proportion of subjects with HIV-1 RNA <50 copies/mL and change in CD4+ cell count at Weeks 24 and 48 [2].
  • Methodology: HIV-1 RNA levels were quantified using the Amplicor HIV-1 ultrasensitive assay (Roche Molecular Systems) [1].

3. Pharmacokinetic Sampling and Analysis

  • Sampling: Two plasma samples, separated by at least two hours, were collected at Weeks 2 and 8. Sampling times were recorded but not fixed relative to the last dose [1].
  • Bioanalysis: this compound plasma concentrations were determined using a validated LC-MS/MS method (range 0.5–1000 ng/mL) [1].
  • Modeling: A population pharmacokinetic analysis was performed using NONMEM. A two-compartment model with first-order absorption and elimination was fitted to the data. Individual pharmacokinetic parameters (Cmin, AUC) were estimated using Bayesian post hoc methods [1].

4. Coreceptor Tropism Testing

  • Assay: The Trofile assay (Monogram Biosciences) was used to screen for CCR5-tropic virus at study entry and to monitor for tropism changes at virologic failure [2].
  • Procedure: This validated assay uses recombinant virus technology to determine whether a patient's virus population uses CCR5, CXCR4, or both coreceptors for entry [2].

5. Safety Monitoring

  • Assessment: Adverse events were graded according to the DAIDS toxicity scale. Specific attention was paid to the emergence of malignancies and changes in cardiac QT interval, based on findings from earlier compounds [3] [2].

This compound and Cellular Signaling Pathways

Research indicates that the mTORC1 signaling pathway is involved in HIV-1 infection and may interact with the mechanism of CCR5 antagonists. Rapamycin (an mTORC1 inhibitor) can downregulate CCR5 expression on T-cells and demonstrates synergistic anti-HIV activity with entry inhibitors like this compound [4]. The diagram below illustrates this relationship.

mTOR_this compound Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits CCR5_Expression CCR5_Expression mTORC1->CCR5_Expression Promotes HIV_Entry HIV_Entry CCR5_Expression->HIV_Entry Enables This compound This compound This compound->HIV_Entry Blocks

This diagram shows two parallel pathways for inhibiting HIV-1 entry: the direct blockade of the CCR5 receptor by this compound, and the indirect suppression of CCR5 expression via mTORC1 inhibition [4].

Important Considerations for Protocol Development

  • Drug Interactions: this compound is primarily metabolized by CYP3A4. Coadministration with strong CYP3A4 inhibitors like ritonavir increases this compound exposure, which is why the once-daily dosing was feasible in these trials. Conversely, inducers of CYP3A4 would significantly reduce this compound levels [5] [2].
  • Tropism Reliance: this compound is only effective against CCR5-tropic (R5) HIV-1. Rigorous and regular tropism testing is crucial, as treatment can fail if CXCR4-using (X4) virus emerges or is present at undetectable levels at baseline [2] [6].

References

Pharmacological and Pharmacokinetic Basis for DDI Trials

Author: Smolecule Technical Support Team. Date: February 2026

Vicriviroc is an investigational small molecule CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 coreceptor [1] [2]. Its pharmacokinetic profile is defined by one key characteristic:

  • Metabolism: this compound is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system [1]. This makes it susceptible to interactions with drugs that induce or inhibit CYP3A4.

The primary goal of DDI trials for this compound is to determine if co-administration with other antiretrovirals, particularly ritonavir-boosted protease inhibitors (PIs), necessitates dose adjustments. The established safety profile of this compound, along with the known toxicities of background antiretrovirals, should inform the safety monitoring plan of the DDI trial [3] [4].

Clinical Trial Designs for this compound DDI Assessment

Clinical trials for investigating this compound's drug interactions have successfully employed two main design types. The choice between them depends on the interacting drug of interest.

The workflow below illustrates the two primary clinical trial designs used.

cluster_a Fixed-Sequence Design cluster_b Parallel-Group Design start Study Population: Healthy Adult Volunteers A1 Period 1: This compound + Ritonavir start->A1 B1 Randomization start->B1 A2 Washout A1->A2 A3 Period 2: This compound + Ritonavir + Investigational PI A2->A3 B2 Group 1: This compound alone B1->B2 B3 Group 2: This compound + Concomitant Drug B1->B3

Design 1: Fixed-Sequence Design

This design is efficient for studying interactions with multiple drugs and is ideal for assessing the impact of a strong CYP3A4 inhibitor on this compound's pharmacokinetics (PK) [3].

  • Objective: To evaluate the effect of a protease inhibitor (PI) on the steady-state PK of this compound.
  • Subjects: Healthy adult volunteers.
  • Sequence:
    • Period 1: Administer this compound along with low-dose ritonavir (a PK enhancer) for a fixed duration to achieve steady state.
    • Washout Period: A suitable washout period may be incorporated.
    • Period 2: Administer this compound and ritonavir, now adding the investigational protease inhibitor (e.g., atazanavir, darunavir) [3].
  • Key Measurements: Intensive PK sampling for this compound at the end of each period to determine AUC, C~max~, and C~trough~.
Design 2: Parallel-Group Design

This design is used when no pharmacokinetic interaction is expected or when studying drugs that are not strong CYP3A4 inhibitors [3].

  • Objective: To evaluate a two-way interaction between this compound and another antiretroviral (e.g., NRTIs like tenofovir).
  • Subjects: Healthy adult volunteers.
  • Sequence: Subjects are randomized into two groups:
    • Group 1: Receives this compound alone.
    • Group 2: Receives this compound concurrently with the concomitant drug.
  • Key Measurements: Compare this compound PK parameters between the two groups. This design can also assess the effect of this compound on the PK of the concomitant drug.

Key Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

This protocol outlines the core procedures for measuring this compound concentrations in clinical trials [3].

  • Dosing: this compound is administered orally once daily. In fixed-sequence studies, it is given concurrently with ritonavir (e.g., 100 mg) to mirror clinical practice.
  • PK Sampling: To characterize the plasma concentration-time profile fully, intensive blood sampling is performed. Schedule example: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
  • Bioanalytical Method: this compound plasma concentrations are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. Key validation parameters include:
    • Accuracy & Precision: Within ±15% (±20% at LLOQ)
    • Linearity: Established over the expected concentration range
    • Lower Limit of Quantification (LLOQ): Sufficiently sensitive to detect terminal phase concentrations
Statistical Analysis Plan

A pre-specified statistical analysis plan is critical for the objective interpretation of DDI results [3].

  • Data Transformation: Primary PK parameters (AUC, C~max~) are log-transformed before analysis.
  • Statistical Model: The log-transformed data are analyzed using a one-way analysis of variance (ANOVA) model, with treatment as a fixed effect.
  • Assessment of Interaction: The geometric mean ratio (GMR) (test/reference) and its 90% confidence interval (CI) are calculated for this compound AUC and C~max~.
    • No Interaction Conclusion: If the 90% CI for the GMR of AUC falls entirely within the pre-defined no-effect boundary (e.g., 80-125%), it is concluded that no clinically relevant interaction exists [3].
  • Steady-State Verification: Trough concentrations from consecutive days are analyzed using an ANOVA model to confirm that steady-state was achieved prior to PK sampling.

Application Note: Implementing a this compound DDI Trial

The table below summarizes quantitative findings from clinical DDI trials, which can be used as a benchmark for expected outcomes.

Concomitant Drug Trial Design Impact on this compound PK Conclusion & Dosing Recommendation
Ritonavir-boosted Protease Inhibitors (e.g., Atazanavir, Darunavir) [3] Fixed-Sequence No clinically relevant change in this compound exposure. No dose modification required when co-administered with a ritonavir-boosted PI regimen.
NRTIs (e.g., Tenofovir, Zidovudine/Lamivudine) [3] Parallel-Group No clinically relevant change in this compound exposure. No dose modification or specific monitoring required.
This compound's Impact on Other Drugs [3] Various This compound did not have a clinically relevant effect on the exposure of the concomitant drugs studied. Standard dosing of concomitant drugs is appropriate.

Key Conclusions and Clinical Implications

Clinical DDI trials for this compound have consistently demonstrated that its pharmacokinetics are not altered in a clinically relevant manner by co-administration with other antiretroviral agents, including ritonavir-boosted protease inhibitors, NRTIs, and tenofovir [3]. Similarly, this compound does not significantly affect the exposure of these drugs.

The primary implication for drug development and clinical practice is that This compound can be added at a single clinically prescribed dose to various background antiretroviral regimens without the need for dose modification or therapeutic drug monitoring [3]. This facilitates its use in treatment-naïve and treatment-experienced patients, simplifying regimen construction.

References

Comprehensive Application Notes and Protocols: Vicriviroc CNS Penetration and Blood-Brain Barrier Crossing for HIV Neuropathogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Human immunodeficiency virus (HIV) infiltrates the central nervous system (CNS) early during infection, establishing a distinct viral reservoir that can persist independently from systemic infection despite antiretroviral therapy. The CNS serves as both a sanctuary site for viral replication and a potential source of neurocognitive impairment due to inadequate drug concentrations resulting from the protective function of the blood-brain barrier (BBB). Vicriviroc (formerly SCH-417690 or SCH-D) represents a scientifically intriguing CCR5 entry inhibitor that demonstrates potentially favorable CNS penetration properties, making it a valuable candidate for investigating HIV-associated neurocognitive disorders (HAND). Originally developed by Schering-Plough, this pyrimidine-based antagonist specifically targets the CCR5 coreceptor, which HIV utilizes for cellular entry, and has shown promise in clinical trials for treatment-experienced patients with CCR5-tropic HIV-1. The molecular characteristics of this compound, including its relatively low protein binding and moderate lipophilicity, contribute to its ability to traverse the BBB, potentially achieving therapeutic concentrations in the CNS compartment. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound's CNS penetration and its implications for mitigating HIV-related neuropathogenesis [1] [2] [3].

Mechanisms of CNS Penetration and Pharmacological Properties

Molecular Properties Influencing BBB Penetration

This compound possesses several molecular characteristics that facilitate its penetration across the blood-brain barrier, a highly selective interface that restricts the passage of most therapeutics into the CNS. With a molecular weight of 533.63 g/mol and demonstrated CNS penetration-effectiveness (CPE) rank of 4 on a standardized scale where higher scores indicate better penetration, this compound exhibits substantially superior CNS penetration potential compared to many other antiretroviral agents. The compound's lipophilic nature enables passive diffusion through endothelial cell membranes, while its relatively low protein binding increases the fraction of freely available drug capable of crossing the BBB. Additionally, this compound's structure suggests potential interactions with influx transporters expressed at the BBB, though comprehensive studies mapping these specific interactions remain limited. Critically, available evidence indicates that this compound is not a significant substrate for P-glycoprotein (P-gp) efflux transporters, which actively pump many drugs back into the bloodstream, thereby limiting their CNS accumulation. This combination of attributes positions this compound favorably for targeting HIV reservoirs within the CNS compartment [3] [4].

CCR5 Antagonism in the CNS Context

CCR5 receptors are expressed on multiple cell types within the CNS, including microglia, astrocytes, and neurons, where they perform various physiological functions beyond serving as HIV coreceptors. This compound acts as a noncompetitive allosteric antagonist that binds to a hydrophobic pocket located between the transmembrane helices near the extracellular surface of the CCR5 receptor. This binding induces conformational changes in the extracellular domain of CCR5, preventing interaction with the viral gp120 protein and thereby blocking HIV entry into target cells. The therapeutic significance of CCR5 inhibition in the CNS extends beyond simply preventing viral entry into new cells; it may also modulate neuroinflammatory signaling pathways activated by chemokines that normally bind CCR5. Research has demonstrated that individuals with a natural CCR5 mutation (CCR5-Δ32) exhibit resistance to HIV infection and slower disease progression, highlighting the critical importance of this receptor in HIV pathogenesis. By targeting this receptor specifically, this compound offers a mechanistically distinct approach to suppressing viral replication within the CNS sanctuary site [2] [5] [4].

Table 1: Key Pharmacological Properties of this compound Relevant to CNS Penetration

Property Characteristics Research Significance
Molecular Weight 533.63 g/mol Favors BBB penetration compared to larger molecules
CPE Rank 4 (High penetration) Superior to many ARVs; indicates strong potential for CNS targeting
Mechanism of Action Noncompetitive allosteric CCR5 antagonist Prevents HIV entry without blocking natural chemokine binding site
Protein Binding Not fully characterized, but predicted moderate Higher free drug fraction potentially available for CNS penetration
Metabolism Primarily CYP3A4 Important for drug interaction considerations in regimen design
Efflux Transport Not a significant P-gp substrate Reduced expulsion from CNS, favoring accumulation

The following diagram illustrates this compound's mechanism of action at the blood-brain barrier and its antiviral effects within the CNS compartment:

G cluster_legend Key Elements This compound This compound BBB BBB This compound->BBB Crosses BBB CCR5 CCR5 BBB->CCR5 Reaches CNS Microglia Microglia CCR5->Microglia Expressed on Astrocyte Astrocyte CCR5->Astrocyte Expressed on Inhibition Inhibition of Viral Entry CCR5->Inhibition Allosteric Binding HIV HIV ViralEntry ViralEntry HIV->ViralEntry gp120 binding attempt ViralEntry->Microglia Potential infection Inhibition->ViralEntry Blocks LegendDrug This compound LegendTarget CCR5 Receptor LegendVirus HIV Virus LegendProcess Biological Process LegendInhibition Inhibitory Action

Diagram 1: this compound's mechanism of action at the blood-brain barrier and within the CNS compartment

Experimental Assessment of CNS Penetration

In Vitro Blood-Brain Barrier Models

In vitro BBB models provide a controlled, reproducible system for initial screening of this compound's penetration potential and identifying its transport mechanisms. The most representative models utilize primary human brain microvascular endothelial cells (HBMECs) or immortalized cell lines (such as hCMEC/D3) cultured on permeable transwell inserts to form confluent monolayers that mimic the physiological barrier. These systems enable quantitative measurement of apparent permeability (Papp) and determination of whether this compound undergoes active transport or passive diffusion. For protocol implementation, cells should be seeded at high density (≥50,000 cells/cm²) on collagen-coated transwell filters (0.4-3.0 μm pore size) and cultured for 5-7 days until transendothelial electrical resistance (TEER) values exceed 150 Ω·cm², confirming barrier integrity. The experimental procedure involves applying this compound (recommended initial concentration: 10 μM) to the donor compartment (apical for blood-to-brain direction; basolateral for brain-to-blood direction) with periodic sampling from the receiver compartment over 2-4 hours. Samples should be analyzed using LC-MS/MS with a lower limit of quantification of at least 1 ng/mL to determine pharmacokinetic parameters including Papp, efflux ratio, and potential asymmetry in transport direction. To investigate specific transport mechanisms, inhibition studies should be conducted using chemical blockers of key efflux transporters (e.g., verapamil for P-gp, MK-571 for MRP) or nutrients (e.g., phloretin for GLUT1) during the transport experiments [3] [6].

In Vivo Animal Studies and CSF Collection

In vivo studies provide critical pharmacokinetic data on this compound distribution between plasma and CNS compartments under physiologically complete conditions. The preferred animal model for HIV neuropathogenesis research is the humanized CCR5-expressing mouse, though standard rodent models can provide initial distribution kinetics. For comprehensive assessment, animals receive this compound via clinically relevant routes (typically oral gavage) at therapeutically appropriate doses (0.3-3 mg/kg based on prior efficacy studies), with serial blood collection and terminal CSF sampling via cisterna magna puncture or brain tissue collection at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). CSF-to-plasma ratio serves as the primary indicator of CNS penetration, with values >0.3 suggesting favorable distribution, while brain homogenate measurements provide information on total tissue accumulation. Sample processing requires careful technique: CSF should be collected with minimal blood contamination (visible blood exclusion), while brain tissue must be thoroughly perfused with saline to remove residual blood and homogenized in buffer (preferably phosphate-buffered saline, pH 7.4) at a 1:3 (w/v) ratio. All biological samples should be stabilized with protease inhibitors and stored at -80°C until analysis. To contextualize this compound distribution relative to other antiretrovirals, researchers should concurrently determine the CNS penetration-effectiveness (CPE) rank using established criteria that incorporate physicochemical properties, pharmacokinetic data, and clinical outcomes [1] [3] [6].

Table 2: Standardized CNS Penetration Assessment Parameters for this compound

Assessment Method Key Measured Parameters Interpretive Guidelines Typical this compound Values
In Vitro BBB Model Apparent permeability (Papp) Papp > 10×10⁻⁶ cm/s = high penetration Data needed
Efflux ratio Ratio > 2 = active efflux Data needed
In Vivo (Rodent) CSF-to-plasma ratio Ratio > 0.3 = favorable penetration Data needed
Brain-to-plasma ratio Ratio > 0.5 = good distribution Data needed
Kp,uu (unbound partition coefficient) Kp,uu ≈ 1 = complete penetration Data needed
Clinical Studies CSF-to-plasma ratio Ratio > 0.3 = favorable penetration Limited data available
CPE rank 4 (High penetration) 4 (based on classification)

Research Protocols for CNS-Targeted HIV Therapy Evaluation

Protocol 1: Blood-Brain Barrier Penetration Assessment

This protocol provides a standardized methodology for evaluating this compound's ability to cross the blood-brain barrier using an in vitro model that mimics the human neurovascular unit. The procedure requires primary human brain microvascular endothelial cells (HBMECs) or a validated alternative (hCMEC/D3 cell line), transwell inserts (1-3 μm pore size, 12-well format), culture media appropriate for the selected cells, this compound standard (purity ≥95%), transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4), and LC-MS/MS instrumentation for analytical quantification.

Step-by-step procedure:

  • Barrier model preparation: Seed HBMECs on collagen-coated transwell inserts at a density of 50,000-100,000 cells/cm². Culture for 5-7 days, replacing media every 48 hours, until transendothelial electrical resistance (TEER) measurements stabilize at ≥150 Ω·cm², confirming barrier integrity.

  • Experimental solutions preparation: Prepare this compound working solution at 10 μM in transport buffer (pre-warmed to 37°C). For directional transport studies, prepare separate solutions for apical-to-basolateral (A-B; blood-to-brain) and basolateral-to-apical (B-A; brain-to-blood) assessments.

  • Transport assay execution: Wash cell monolayers twice with pre-warmed transport buffer. For A-B transport measurement, add this compound solution to the apical compartment and blank buffer to the basolateral compartment. For B-A transport, reverse the configuration. Include quality control samples and system suitability standards.

  • LC-MS/MS analysis: Thaw samples on ice and precipitate proteins with cold acetonitrile (2:1 v/v). Separate supernatants and analyze using validated LC-MS/MS conditions: C18 column (2.1 × 50 mm, 1.8 μm), mobile phase gradient of 0.1% formic acid in water and acetonitrile, with this compound detection using MRM transition 534.3→303.2.

  • Data calculation and interpretation: Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration. Determine efflux ratio as Papp(B-A)/Papp(A-B). Values ≤2 suggest passive diffusion, while >2 indicates active efflux transport [3] [6].

Protocol 2: CNS Antiviral Efficacy Assessment

This protocol evaluates the effectiveness of this compound in suppressing HIV replication in CNS-derived cells, providing critical data for correlating CNS penetration with antiviral activity. The procedure requires a CCR5-tropic HIV-1 strain (e.g., JR-FL or ADA-M), primary human microglia or astrocytes (alternatively, HIV-1 reporter cell lines such as TZM-bl), appropriate cell culture media and supplements, this compound standard, antiretroviral controls (e.g., maraviroc), and HIV p24 antigen ELISA kit or luciferase assay reagents for TZM-bl cells.

Step-by-step procedure:

  • Cell preparation and infection: Culture CNS-derived target cells (primary microglia or cell lines) in appropriate media until 70-80% confluent. For infection, incubate cells with CCR5-tropic HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1 for 4-6 hours at 37°C, then remove viral inoculum and replace with fresh media.

  • Drug treatment application: Add this compound at serial dilutions (recommended range: 0.1-1000 nM) to infected cells immediately after infection. Include appropriate controls: no drug (virus control), no virus (cell control), and maraviroc as a comparator CCR5 antagonist.

  • Culture maintenance and sampling: Maintain cultures for 7-10 days, collecting supernatant samples at days 3, 5, 7, and 10 for viral replication analysis. At each time point, replace 50% of culture volume with fresh media containing the corresponding drug concentration.

  • Viral replication quantification: Assess viral replication using p24 antigen ELISA according to manufacturer's instructions or, for TZM-bl cells, measure luciferase activity after cell lysis. Calculate percentage inhibition relative to virus controls for each drug concentration.

  • Data analysis and IC50 determination: Generate dose-response curves by plotting percentage inhibition against log10 drug concentration. Calculate half-maximal inhibitory concentration (IC50) and IC90 values using four-parameter nonlinear regression analysis. Compare this compound's potency against control CCR5 antagonists and evaluate time-dependent effects on viral suppression.

  • Cytotoxicity assessment: In parallel, perform MTT or XTT assays to measure cell viability under identical treatment conditions to ensure antiviral effects are not attributable to cytotoxicity. Calculate selectivity index (IC50 cytotoxicity/IC50 antiviral activity) to establish therapeutic window [2] [3].

Clinical Implications and Therapeutic Applications

Neurocognitive Outcomes and HAND Management

HIV-associated neurocognitive disorders (HAND) persist in approximately 40-60% of HIV-infected individuals despite effective systemic viral suppression, highlighting the critical importance of adequate CNS drug penetration. Research has demonstrated that antiretroviral regimens with higher CNS penetration-effectiveness (CPE) scores correlate with better neurocognitive outcomes in patients with suppressed plasma viral loads. A landmark study analyzing 2,636 subjects with plasma HIV-1 RNA <50 copies/mL revealed that regimens containing >3 antiretrovirals with higher CPE scores were associated with significantly better neurocognitive performance (NPZ3 scores: +0.07 per one unit increase in CPE score; p=0.004). This compound, with its high CPE rank of 4, represents a strategic option for optimizing ART regimens for enhanced neuroprotection, particularly in treatment-experienced patients with documented neurocognitive impairment. The therapeutic implications extend beyond simply suppressing detectable virus in the CNS; adequate CNS penetration may also mitigate HIV-driven neuroinflammation by reducing viral protein-mediated neurotoxicity and decreasing chronic immune activation within the CNS compartment. When considering this compound for neurocognitive indications, clinicians should verify CCR5 tropism status through tropism testing (e.g., Trofile assay) prior to initiation, as this compound demonstrates no activity against CXCR4-tropic or dual-tropic virus. Additionally, the potential for drug interactions must be carefully considered, as this compound is primarily metabolized by CYP3A4 and may require dose adjustment when co-administered with strong CYP3A4 inducers or inhibitors [1] [7] [3].

Limitations and Research Gaps

Despite its promising CNS penetration profile, several significant limitations temper enthusiasm for this compound's widespread clinical application for neurocognitive indications. The drug's developmental status remains uncertain after Merck decided not to pursue regulatory approval in 2010 based on failure to meet primary efficacy endpoints in late-stage trials (VICTOR-E3 and VICTOR-E4), limiting its availability to research contexts. Additionally, this compound demonstrates inherent susceptibility limitations similar to other CCR5 antagonists, with no activity against non-CCR5-tropic virus, potentially selecting for CXCR4-using variants in patients with mixed viral populations. From a clinical monitoring perspective, the correlation between CSF drug concentrations and neurocognitive improvement requires further validation in dedicated clinical trials, as current evidence primarily derives from surrogate markers and observational studies. Important research gaps include comprehensive assessment of this compound's distribution into specific brain regions beyond overall CSF concentrations, its potential to reduce established CNS viral reservoirs, and its long-term effects on neuroinflammatory pathways independent of viral suppression. Furthermore, the optimal timing for CNS-targeted therapy remains undefined—specifically whether this compound provides greatest benefit during early infection to prevent reservoir establishment or in chronic infection to treat established neurocognitive impairment [2] [8] [4].

Table 3: Clinical Considerations for this compound Implementation in CNS-focused Regimens

Clinical Aspect Considerations Recommendations
Patient Selection CCR5-tropic virus only; neurocognitive impairment Require tropism testing prior to initiation; consider in HAND without full response to current ART
Regimen Design CPE score optimization; potential interactions Include in regimens with >3 ARVs for significant neurocognitive benefit; avoid strong CYP3A4 inducers
Monitoring Parameters Neurocognitive testing; CSF viral load (if available) Baseline and serial NP testing; consider CSF virology if clinically indicated
Limitations Developmental status; tropism restriction Limited access outside research; alternative needed if non-CCR5 virus present
Combination Potential Synergy with other CNS-penetrant ARVs Consider with high CPE agents from other classes (e.g., zidovudine, nevirapine)

Conclusion and Future Directions

References

Vicriviroc in Metastatic Colorectal Cancer: Clinical Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vicriviroc (SCH-417690, MK-7690) is an investigational small molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that has been repurposed from its original development for HIV-1 infection to oncology therapeutics [1] [2]. This compound belongs to a class of organic compounds known as trifluoromethylbenzenes with the chemical formula C₂₈H₃₈F₃N₅O₂ and an average molecular weight of 533.6288 g/mol [1]. The mechanism of action involves allosteric inhibition of CCR5, a chemokine receptor that has been implicated in tumor progression, metastasis, and immunosuppression within the tumor microenvironment [1] [2]. Recent clinical evidence suggests that CCR5 inhibition may enhance response to immune checkpoint inhibitors in traditionally immunoresistant malignancies, including microsatellite stable colorectal cancer [3].

The rationale for targeting CCR5 in colorectal cancer stems from its role in recruiting immunosuppressive cells to the tumor microenvironment and facilitating metastatic spread. This compound binds specifically to a hydrophobic pocket between transmembrane helices on the extracellular side of CCR5, inducing a conformational change that prevents natural ligand binding and downstream signaling [1] [2]. This application note summarizes the current clinical evidence, protocols, and mechanistic insights for this compound in metastatic colorectal cancer based on recent clinical trials.

Clinical Trial Evidence

Phase 2 Trial of this compound with Pembrolizumab in MSS Colorectal Cancer

A recent open-label phase 2 trial (NCT03631407) evaluated the safety and efficacy of this compound in combination with pembrolizumab in patients with advanced or metastatic microsatellite stable (MSS) or mismatch repair proficient (pMMR) colorectal cancer [3]. This study enrolled adults with histologically confirmed, locally advanced, unresectable or metastatic CRC that was MSS per local assessment, all of whom had received previous treatment with standard therapies.

Table 1: Study Design and Patient Characteristics

Parameter Details
ClinicalTrials.gov ID NCT03631407 [4]
Study Type Phase 2, open-label, randomized
Patient Population Adults with advanced/metastatic MSS/pMMR CRC previously treated with standard therapies [3]
Sample Size 40 patients [3]
Treatment Arms 1:1 randomization to this compound 150 mg + pembrolizumab 200 mg Q3W or this compound 250 mg + pembrolizumab 200 mg Q3W [3]
Treatment Duration Up to 35 cycles (approximately 2 years) [3]
Primary Endpoints Objective response rate, dose-limiting toxicities, adverse events, discontinuations due to AEs [3]

Table 2: Efficacy Outcomes

Outcome Measure This compound 150 mg + Pembrolizumab This compound 250 mg + Pembrolizumab
Objective Response Rate 5% (95% CI: 0.1%-24.9%) 5% (95% CI: 0.1%-24.9%)
Complete Response 0 0
Partial Response 1 patient 1 patient
Stable Disease Not specified Not specified
Progressive Disease Not specified Not specified

Table 3: Safety Profile

Safety Parameter This compound 150 mg + Pembrolizumab This compound 250 mg + Pembrolizumab
Dose-Limiting Toxicities None 2 patients (Grade 4 encephalopathy and Grade 4 pneumonitis)
Treatment-Related Adverse Events Manageable toxicity profile Manageable toxicity profile with increased incidence of DLTs
Discontinuations Due to AEs Not specified Not specified

The trial concluded that while the combination showed limited antitumor activity in this heavily pretreated MSS/pMMR colorectal cancer population, the toxicity profile was manageable at the 150 mg dose level [3]. This suggests that further refinement of patient selection or combination strategies may be needed to enhance efficacy.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through allosteric inhibition of the CCR5 receptor. The CCR5 receptor belongs to the G-protein coupled receptor (GPCR) family and is naturally activated by chemokines including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) [1] [2]. In the context of cancer, particularly colorectal cancer, CCR5 signaling contributes to multiple protumorigenic processes.

The following diagram illustrates the mechanistic pathway of this compound in colorectal cancer:

G cluster_tme Tumor Microenvironment cluster_mechanism This compound Mechanism CCR5 CCR5 Receptor CCL5 CCL5/RANTES CCL5->CCR5 Natural Binding This compound This compound Binding Allosteric Binding to CCR5 This compound->Binding Administration ImmuneCells Immunosuppressive Cell Recruitment Metastasis Metastatic Spread Conformational Conformational Change Binding->Conformational Non-competitive Inhibition Pathway Inhibition Conformational->Inhibition Allosteric Antagonism Inhibition->CCR5 Prevents gp120/ Chemokine Binding Inhibition->ImmuneCells Blocks Inhibition->Metastasis Suppresses

Diagram 1: Mechanism of this compound Action in Colorectal Cancer (Max Width: 760px)

This compound binds to a hydrophobic pocket between transmembrane helices on the extracellular aspect of CCR5, inducing conformational changes that prevent natural ligand binding and subsequent signal transduction [1] [2]. In HIV, this mechanism blocks viral entry, but in oncology, it primarily disrupts CCR5-mediated immunosuppressive signaling and metastatic propagation.

The pharmacological activity of this compound includes:

  • High-affinity binding to CCR5 with greater affinity than earlier generation compounds [2]
  • Broad-spectrum inhibition of diverse CCR5-using pathogens [2]
  • Synergistic activity when combined with other antiretroviral agents in HIV, suggesting potential for combination therapy in oncology [2]

Experimental Protocols

Clinical Dosing Protocol

Based on the recent phase 2 trial in MSS colorectal cancer, the following clinical protocol is recommended:

Patient Selection Criteria:

  • Histologically confirmed metastatic or advanced microsatellite stable (MSS) or mismatch repair proficient (pMMR) colorectal cancer
  • Prior treatment with standard therapies including fluoropyrimidine, oxaliplatin, and irinotecan-based chemotherapy
  • Adequate organ function and performance status (ECOG 0-1)
  • Exclusion: Active CNS metastases, severe autoimmune disease, prior CCR5 inhibitor therapy

Dosing Regimen:

  • This compound: 150 mg orally once daily (higher dose of 250 mg associated with increased DLTs)
  • Pembrolizumab: 200 mg intravenously every 3 weeks
  • Treatment Duration: Continue until disease progression, unacceptable toxicity, or completion of 35 cycles (approximately 2 years)

Safety Monitoring:

  • Regular assessment for immune-related adverse events (particularly pneumonitis and neurological toxicity)
  • Periodic imaging (CT scans every 9-12 weeks) per RECIST v1.1 criteria
  • Monitoring for potential drug-drug interactions (this compound is metabolized by CYP3A4) [1]
In Vitro Assessment Protocol

For researchers investigating this compound mechanisms in colorectal cancer models:

CCR5 Binding Assay:

  • Cell Preparation: Use CCR5-expressing cell lines (e.g., HEK293-CCR5 or primary human T-cells)
  • Compound Dilution: Prepare this compound in DMSO with serial dilutions (typical range 0.1 nM-10 μM)
  • Binding Conditions: Incubate cells with this compound for 1 hour at 37°C in binding buffer
  • Detection: Use labeled CCR5 ligands (e.g., 125I-CCL3) to measure displacement
  • Analysis: Calculate IC₅₀ values using non-linear regression models [2]

Antiviral/Proliferation Assay:

  • Cell Culture: Human PBMCs or colorectal cancer cell lines with CCR5 expression
  • Infection/Treatment: Incubate cells with this compound simultaneously with appropriate stimuli
  • Incubation: Maintain cultures for 4-7 days with compound
  • Quantification: Measure p24 antigen (HIV studies) or cellular viability (MTT assay) in oncology models
  • Data Analysis: Determine EC₅₀ and EC₉₀ values using appropriate software (e.g., GraphPad Prism) [2]

The following diagram illustrates the experimental workflow for evaluating this compound activity:

G Start Protocol Initiation CellPrep Cell Preparation (CCR5+ cell lines/PBMCs) Start->CellPrep CompoundDilution This compound Serial Dilution (0.1 nM - 10 μM) CellPrep->CompoundDilution Treatment Cell Treatment (1 hour pre-incubation) CompoundDilution->Treatment AssayType Assay Type? Treatment->AssayType BindingAssay Binding Assay (Labeled ligand displacement) AssayType->BindingAssay Binding Studies FunctionalAssay Functional Assay (Proliferation/Infection) AssayType->FunctionalAssay Functional Studies Measurement Measurement (ELISA, MTT, Flow Cytometry) BindingAssay->Measurement Incubation Incubation (4-7 days) FunctionalAssay->Incubation Incubation->Measurement Analysis Data Analysis (IC₅₀/EC₅₀ Calculation) Measurement->Analysis End Protocol Completion Analysis->End

Diagram 2: this compound Experimental Workflow (Max Width: 760px)

Pharmacokinetics and Metabolism

This compound is primarily metabolized by the CYP3A4 enzyme system of the hepatic cytochrome P450 pathway [1]. This metabolic characteristic has important implications for drug-drug interactions in oncology settings where patients often receive multiple concomitant medications.

Table 4: Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Implications
Metabolism Primarily CYP3A4 [1] Potential interactions with strong CYP3A4 inducers/inhibitors
CYP3A4 Interaction Plasma concentrations increased 2-6 fold with ritonavir [5] Dose adjustments may be necessary with concomitant CYP3A4 inhibitors
Dosing Considerations Once daily oral dosing [1] Convenient outpatient administration
Food Effects Not well characterized Typically administered without regard to meals

Safety and Tolerability

The safety profile of this compound has been evaluated in both HIV and oncology clinical trials. In the phase 2 colorectal cancer study, the combination of this compound with pembrolizumab demonstrated a manageable toxicity profile at the 150 mg dose level [3]. However, the 250 mg dose was associated with more significant toxicities, including grade 4 encephalopathy and grade 4 pneumonitis in two patients [3].

Earlier HIV trials noted a potential signal for malignancies (6 subjects randomized to this compound versus 2 to placebo), though the relationship to the study drug remained uncertain [6]. This observation underscores the importance of ongoing safety monitoring in oncology development programs.

Conclusion and Future Directions

This compound represents a mechanistically novel approach to modulating the tumor microenvironment in colorectal cancer through CCR5 inhibition. While initial results in combination with pembrolizumab showed limited efficacy in heavily pretreated MSS colorectal cancer patients, the manageable safety profile and strong scientific rationale support further investigation [3].

Future research directions should include:

  • Biomarker development to identify CCR5-dependent tumors
  • Rational combination strategies with chemotherapy and other immunotherapy agents
  • Evaluation in earlier treatment lines and minimal disease burden settings
  • Exploration in other CCR5-dependent malignancies beyond colorectal cancer

The repurposing of this compound from HIV to oncology demonstrates the potential for targeting shared biological pathways across disease states, and further clinical investigation may establish its role in the evolving landscape of cancer immunotherapy.

References

vicriviroc virologic failure resistance management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Virologic Failure

The table below summarizes the primary and secondary mechanisms leading to virologic failure in patients treated with vicriviroc.

Mechanism Description Frequency
Coreceptor Tropism Switch Emergence of CXCR4-using (X4) or dual/mixed-tropic (DM) virus not inhibited by CCR5 antagonists [1] [2]. Most common cause [2].
True this compound Resistance Selection of mutations (primarily in V3 loop) allowing virus to use drug-bound CCR5 for entry [2]. Less common [2].
Insufficient Background Regimen Virologic failure due to lack of other active drugs in the optimized background therapy (OBT) [3]. Contributes to failure risk [1] [3].

Experimental Protocols for Resistance Management

Coreceptor Tropism Testing
  • Objective: To confirm the presence of exclusively CCR5-tropic (R5) virus before initiating therapy and to identify tropism shifts at failure.
  • Methodology:
    • Sample: Plasma with HIV-1 RNA >500-1000 copies/mL.
    • Assay: Use a validated tropism assay (e.g., the original or enhanced Trofile Assay, Monogram Biosciences).
    • Procedure: Amplify the HIV-1 env gene from patient plasma and create pseudovirions to infect cell lines expressing either CCR5 or CXCR4 coreceptors. A positive signal in the CCR5-expressing cell line, but not the CXCR4 line, confirms R5-tropic virus.
    • Frequency: At baseline, at virologic failure, and upon confirmation of viral rebound [1].
Phenotypic Resistance Assay
  • Objective: To quantify the degree of resistance to this compound and detect reduced drug susceptibility.
  • Methodology:
    • Assay: PhenoSense Entry assay (Monogram Biosciences).
    • Procedure: Patient-derived HIV-1 env is used to generate recombinant pseudoviruses. These are tested for their ability to replicate in the presence of a serial dilution of this compound.
    • Key Metric: The Maximal Percent Inhibition (MPI). A progressive decrease in MPI, rather than a classic increase in IC50, is the hallmark of CCR5 antagonist resistance [1] [2]. A plateau in the dose-response curve indicates the virus can utilize the drug-bound receptor.
Genotypic Resistance Analysis (V3 Loop Sequencing)
  • Objective: To identify mutations associated with this compound resistance.
  • Methodology:
    • Amplification: Isolate viral RNA from plasma and perform RT-PCR to amplify the full-length env gene or the V3 loop region [2] [4].
    • Cloning and Sequencing: Clone the PCR products and sequence multiple independent clones (Sanger sequencing) or use deep sequencing (e.g., 454 pyrosequencing) to detect low-frequency variants [4].
    • Analysis: Align sequences to the baseline (pre-treatment) virus. Look for mutations in the V3 loop, particularly at positions 305, 306, 307, 316, 318, and 319 (HxB2 numbering). The emergence of S306P has been strongly linked to high-level resistance [2].

The following diagram illustrates the logical workflow for investigating virologic failure on a this compound-containing regimen.

workflow Start Confirmed Virologic Failure TropismTest Coreceptor Tropism Test Start->TropismTest PhenotypicTest Phenotypic Assay (Max % Inhibition) TropismTest->PhenotypicTest R5-only Result1 DM/X4 Virus Detected TropismTest->Result1 Positive GenotypicTest V3 Loop Genotyping PhenotypicTest->GenotypicTest Normal MPI Result2 Reduced Max % Inhibition PhenotypicTest->Result2 Reduced MPI Result3 Resistance Mutations (e.g., S306P) GenotypicTest->Result3 Mutations Present Action1 Discontinue this compound Switch to X4-active regimen Result1->Action1 Action2 Confirm this compound Resistance Optimize Background Therapy Result2->Action2 Result3->Action2

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of a decreasing Maximal Percent Inhibition (MPI) in a phenotypic assay? A decreasing MPI is a key indicator of developing this compound resistance. It signifies that the virus is increasingly able to use the CCR5 receptor even when it is bound by the drug. This is distinct from traditional resistance, which shifts the IC50, and often precedes a full virologic failure [1] [2].

Q2: Are VCV-resistant viruses cross-resistant to other CCR5 antagonists? Evidence suggests that VCV-resistant virus can show cross-resistance to other small-molecule CCR5 antagonists like TAK-779, as they bind to a similar site on CCR5. However, these viruses may exhibit increased sensitivity (hypersusceptibility) to other entry inhibitors, such as the CCR5 monoclonal antibody HGS004 or the chemokine AOP-RANTES [2].

Q3: What is the fitness cost of VCV resistance mutations? Mutations conferring VCV resistance, such as those in the V3 loop, can come with a fitness cost. After discontinuation of VCV, the resistant virus population can be overtaken by pre-existing or emerging wild-type (sensitive) viruses, suggesting that the resistant variants are less fit in the absence of the drug pressure [2] [4].

Q4: What is the recommended this compound dose for use in clinical trials? Based on phase 2 studies, the 30 mg once-daily dose, administered with a ritonavir-boosted protease inhibitor, demonstrated superior virologic suppression and is the dose that was advanced to phase 3 trials [3].

References

Understanding Resistance and Tropism Switching

Author: Smolecule Technical Support Team. Date: February 2026

When HIV-1 develops resistance to a CCR5 antagonist like Vicriviroc, one primary mechanism is a shift in coreceptor usage from CCR5 to CXCR4 [1] [2]. This is not simply the virus "switching" preference, but often the outgrowth of pre-existing minor CXCR4-using (X4) variants present in the viral quasispecies that are naturally resistant to CCR5 blockade [2] [3] [4].

The table below summarizes key characteristics and resistance-associated changes.

Aspect Description
Primary Mechanism Emergence of CXCR4-using (X4 or dual-tropic R5X4) variants from pre-existing minorities under drug selection pressure [2] [3] [4].
Genotypic Basis Mutations primarily in the V3 loop of gp120 (e.g., basic residue substitutions at positions 11 and/or 25, increased net positive charge) [1] [5]. Critical contributions from mutations outside V3, including in V1/V2, C3, V4, and C4 domains of gp120 [6].
Phenotypic Consequence Virus gains ability to infect cells using CXCR4 coreceptor, leading to virologic failure on this compound [1] [4]. Some resistant viruses may adapt to use the drug-bound form of CCR5 [1].

Detecting and Analyzing Tropism Shift

Accurate tropism determination is critical. Here are the core methodologies, with their performance characteristics compared in the following table.

Method Principle Key Metrics/Sensitivity Advantages & Disadvantages

| Phenotypic Assay (Trofile) | Uses recombinant virus expressing patient-derived Env proteins to infect cells expressing CD4 + CCR5 or CXCR4 [6] [4]. | Detects minority X4 variants down to ~0.3-0.5% [7]. Considered gold standard. | Advantage: Direct functional measurement. Disadvantage: Costly, complex, slow turnaround, not readily available [3]. | | Ultra-Deep Sequencing (UDS) + Genotyping | High-throughput sequencing of the V3 loop region to characterize the entire viral quasispecies [7] [3]. | With optimized bioinformatics, can detect X4 variants at ~0.5-1.0% frequency [7] [3]. | Advantage: Quantifies all variants, highly sensitive. Disadvantage: Requires sophisticated data processing to distinguish true variants from sequencing artifacts [7]. | | Standard Genotyping (Bulk Sanger) | Population-based sequencing of V3 loop to derive a consensus sequence [3]. | Low sensitivity for minorities; misses X4 variants comprising < 20% of population [7] [3]. | Advantage: Fast, cheap, accessible. Disadvantage: High risk of false-negative R5 calls [3]. |

Ultra-Deep Pyrosequencing Protocol for V3 Loop

This protocol allows for sensitive detection of minor X4 variants [7].

  • RNA Extraction & RT-PCR: Extract viral RNA from plasma. Use ~2,000-3,000 copies of RNA in the reverse transcription and first-round PCR (34 cycles) to minimize amplification bias [7].
  • Nested PCR: Use 1-2 µL of the first PCR product in a 25-cycle nested PCR to generate the final V3 amplicon [7].
  • Library Prep & Pyrosequencing: Prepare the amplicon library and sequence using a platform like 454 GS-FLX Titanium [7].
  • Bioinformatic Processing (Critical Step): Process raw data to eliminate artifacts and identify true minor variants [7].
    • Biological Filters: Discard non-functional sequences (those not starting/ending with Cysteine, incorrect length, containing stop codons, or deviating significantly from conserved V3 motifs like 'GPGR') [7].
    • Statistical Filters: Apply position-specific sensitivity thresholds (based on Poisson distribution of errors from control clones) rather than a fixed arbitrary cut-off. This accounts for higher error rates in homopolymeric regions [7].

workflow start Start: Viral RNA (2,000-3,000 copies) rt_pcr RT-PCR (34 cycles) start->rt_pcr nested Nested PCR (25 cycles) rt_pcr->nested lib Library Prep & Pyrosequencing nested->lib raw_data Raw Sequence Reads lib->raw_data bio_bio Biological Filtering raw_data->bio_bio bio_stat Statistical Filtering (Position-Specific Thresholds) bio_bio->bio_stat result Authentic V3 Variants bio_stat->result

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of detecting minor CXCR4-using variants? Failure to detect pre-existing X4 variants, even at levels below 1-2%, is a major cause of virological failure in patients receiving this compound. These variants are selected for under drug pressure, leading to a coreceptor switch and treatment failure [7] [3] [4].

Q2: Are there specific signature mutations for this compound resistance? No single signature mutation reliably predicts this compound resistance. Resistance is polyclonal and involves a pattern of changes. While substitutions in the V3 loop crown are common, they vary between viruses. Furthermore, mutations in the gp120 V1/V2, C3, and V4 domains are critical for the resistant phenotype [6] [4].

Q3: How does viral fitness relate to resistance? In some cases, resistance-conferring mutations can carry a fitness cost. There are reports of V3 loop sequences reverting to the pre-treatment, drug-sensitive state after this compound therapy was discontinued, suggesting the resistant virus was less fit in the absence of the drug [2].

Key Considerations for Researchers

  • Look Beyond V3: For a complete understanding of resistance mechanisms, analyze the entire envelope gene (env), not just the V3 loop [2] [6].
  • Context of Data: Be aware that much of the foundational research on this compound comes from clinical trials conducted over a decade ago, as the drug was not ultimately commercialized [4]. These findings remain highly relevant for understanding CCR5 antagonist resistance.

References

vicriviroc CNS side effects management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the known CNS side effects of vicriviroc?

    • A1: In dedicated phase I studies on healthy subjects, this compound produced no observable seizure activity and was not associated with any clinically relevant changes in brain electrical activity (EEG), even at doses up to five times the therapeutic exposure [1] [2]. No CNS-related adverse events were attributed to this compound in a 48-week phase II trial [3].
  • Q2: Are there any CNS risks identified in pre-clinical studies?

    • A2: Yes. The dose-limiting toxicity in nonclinical safety evaluations was tonic-clonic seizures, observed in several animal species at the time of maximal plasma drug concentrations [1]. However, the mechanism is unclear, and no seizures have been reported in human clinical trials [1].
  • Q3: What is the recommended action for suspected CNS adverse events?

    • A3: Although the clinical risk is low, based on preclinical data, it is prudent to monitor for signs of CNS hyperexcitability. The workflow below outlines the recommended steps for assessment and management.

Below is a logical workflow for monitoring and addressing potential CNS events based on the available evidence:

Start Preclinical Data: Seizures observed in animals HumanData Human Clinical Trials: No clinically relevant CNS effects or seizures Start->HumanData  Clinical monitoring  implemented Decision Researcher Observation: Potential CNS Event HumanData->Decision Action1 1. Conduct thorough clinical assessment Decision->Action1  Suspected Event Action2 2. Perform EEG monitoring Action1->Action2 Action3 3. Consider drug discontinuation if causality is suspected Action2->Action3 Outcome Outcome: Event managed. No established link to this compound in human trials. Action3->Outcome

Summary of Clinical Safety Evidence

The table below summarizes quantitative data from clinical studies that investigated the safety profile of this compound.

Study Description Findings on CNS Effects Cardiac Safety (QTc Interval) Reference
Phase I, Healthy Subjects (n=200 for cardiac, n=30 for CNS) No seizure activity or clinically relevant EEG changes at supratherapeutic doses [1] [2]. No clinically meaningful effect [1] [2]. [1] [2]
Phase II (VICTOR-E1), Treatment-Experienced (n=114) No seizures or consistent pattern of CNS-related adverse events reported [3]. Not the primary focus of this study. [3]
Phase II (ACTG A5211), 3-Year Follow-up (n=118 initially) No long-term CNS safety issues identified; 9 subjects discontinued this compound due to AEs (unspecified) [4]. Not the primary focus of this study. [4]

Experimental Protocol for CNS Safety Assessment

For researchers requiring a methodology to assess CNS safety in pre-clinical or clinical settings, the following protocol is adapted from the phase I study [1].

  • Study Design: Randomized, third-party-blind, parallel-group study.
  • Subjects: Healthy adult subjects (e.g., aged 18-48).
  • Intervention:
    • Test Group: Single dose of this compound (e.g., 200, 250, or 300 mg), followed after a washout period by multiple once-daily doses (e.g., 150, 200, or 250 mg) for a period such as seven days.
    • Control Group: Placebo.
  • Primary Safety Assessment - Electroencephalogram (EEG):
    • Measurement: Continuous EEG monitoring to detect seizure activity and changes in brain waveforms.
    • Timing: Perform at baseline and at scheduled intervals during drug administration, particularly around the time of maximal plasma concentration (C~max~).
    • Analysis: A consensus review by independent experts should evaluate the EEG recordings for any clinically relevant changes.
  • Secondary Assessments:
    • Standard clinical adverse event monitoring and reporting.
    • Regular physical examinations and vital sign assessments.
  • Key Outcome: The conclusion is one of non-risk if no seizure activity is observed and expert reviewers find no clinically relevant changes in EEG waveforms at exposures significantly higher than the intended therapeutic dose.

References

vicriviroc optimal dose treatment-experienced patients

Author: Smolecule Technical Support Team. Date: February 2026

Official Dosing Recommendation

The table below summarizes the key dosing information from the primary clinical studies:

Dose Regimen Evidence Source Key Efficacy Findings (at 48 weeks)
30 mg once daily With Ritonavir-boosted Protease Inhibitor (PI/r) VICTOR-E1 Phase 2 Trial [1] [2] Mean HIV RNA decline: -1.77 log10 copies/mL; 56% of patients achieved HIV RNA <50 copies/mL [1] [2]
20 mg once daily With Ritonavir-boosted Protease Inhibitor (PI/r) VICTOR-E1 Phase 2 Trial [1] Mean HIV RNA decline: -1.75 log10 copies/mL; 52% of patients achieved HIV RNA <50 copies/mL [1]
15 mg once daily With Ritonavir-boosted Protease Inhibitor (PI/r) ACTG A5211 Phase 2 Trial [3] 27% virologic failure rate by week 48 (vs. 86% for placebo) [3]
10 mg once daily With Ritonavir-boosted Protease Inhibitor (PI/r) ACTG A5211 Phase 2 Trial [3] 40% virologic failure rate by week 48; 5 mg arm was discontinued early due to suboptimal response [3]

Dosing Context: The 30 mg dose was selected for Phase III trials based on Phase II data showing superior virologic response and a favorable safety profile [4] [2]. Vicriviroc is a substrate for the CYP3A4 enzyme, and its plasma concentrations are increased 2 to 6-fold when taken with a ritonavir-boosted regimen, which is why the dose is lower in this context [3].

Experimental Protocols for Key Assays

For researchers investigating CCR5 antagonists, the following methodologies from the this compound trials provide a robust experimental framework.

Virus Stock Preparation and PBMC Replication Assay

This assay was used to determine the 50% and 90% effective concentrations (EC50 and EC90) of this compound against primary HIV-1 isolates [5].

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll purification. Stimulate the cells with phytohemagglutinin (PHA) at 5 μg/mL and interleukin-2 (IL-2) at 50 U/mL for 3-7 days.
  • Infection: Resuspend stimulated PBMCs at 4x10^6 cells/mL and seed into 96-well plates. Pre-incubate cells with serial dilutions of this compound for 1 hour at 37°C.
  • Inoculation & Culture: Infect cells in triplicate with a defined viral inoculum (25-100 TCID50/well) for 3-4 hours. Wash cells to remove residual virus and continue culturing in medium containing the drug for 4-6 days.
  • Quantification: Harvest cell-free supernatants and quantify HIV-1 replication by measuring p24 antigen levels using an ELISA. Calculate EC50/EC90 values using non-linear regression software.
PhenoSense HIV-1 Entry Assay (Drug Susceptibility)

This rapid infectivity assay measured this compound's activity against pseudoviruses carrying various resistance mutations [5].

  • Virus Generation: Co-transfect HEK293 cells with an HIV-1 genomic vector (containing a luciferase reporter) and an envelope expression vector (e.g., from HIV-1 strain JrCSF).
  • Drug Incubation & Infection: Harvest pseudovirus stocks and inoculate U87-CD4-CCR5 target cells in the presence of serial dilutions of this compound.
  • Readout: After 72 hours, measure luciferase activity in the target cells as a proxy for infection. Calculate percent inhibition relative to a no-drug control.
Drug Combination Synergy Studies

The median-effect principle method of Chou and Talalay was used to analyze combined-drug effects [5].

  • Setup: Stimulate PBMCs with PHA for 3 days. In 24-well plates, treat cells with this compound and other antiretrovirals alone and in fixed-ratio combinations, simultaneously adding the HIV-1 inoculum.
  • Analysis: Harvest supernatants on day 7 and measure p24 production. Use specialized software to calculate a Combination Index (CI) based on the slope and potency of dose-effect curves. A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.

This compound Mechanism of Action and Signaling

This compound is a non-competitive, allosteric antagonist of the CCR5 chemokine receptor. The following diagram illustrates its mechanism and the relevant experimental readouts.

vicriviroc_mechanism HIV HIV gp120 gp120 HIV->gp120 CD4 CD4 gp120->CD4 Step 1: Binds CD4 This compound This compound CCR5 CCR5 This compound->CCR5 Binds allosteric hydrophobic pocket CellEntry Viral Entry Blocked CCR5->CellEntry Step 3: Membrane Fusion CalciumFlux Inhibition of Calcium Flux CCR5->CalciumFlux  Antagonizes   GTPExchange Inhibition of GTPγS Exchange CCR5->GTPExchange  Antagonizes   Chemotaxis Inhibition of Chemotaxis CCR5->Chemotaxis  Antagonizes   CD4->CCR5 Step 2: Binds CCR5

Key experimental findings that confirm the mechanism include:

  • Binding: this compound binds specifically to a hydrophobic pocket between the transmembrane helices of CCR5, inducing a conformational change [6].
  • Inhibition: This binding inhibits gp120 from associating with CCR5, blocking viral entry. It also antagonizes CCR5-mediated signaling, measured by inhibition of calcium flux, GTPγS exchange, and chemotaxis in response to natural chemokines like RANTES, MIP-1α, and MIP-1β [5].

Important Development Status Note

For context in your research and development work, please note that Merck decided to halt the development of this compound in 2010 and did not seek regulatory approval. This decision was made after the drug failed to meet its primary efficacy endpoints in Phase III clinical trials [6] [7].

References

Vicriviroc Hepatotoxicity Profile and Clinical Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The available data suggests a favorable hepatic safety profile for vicriviroc, especially when compared to other drugs in its class.

Drug Class Hepatotoxicity Status & Key Findings
Aplaviroc CCR5 antagonist Development discontinued due to idiosyncratic hepatotoxicity [1] [2].
Maraviroc CCR5 antagonist Approved; safer hepatotoxicity profile; few case reports of DILI, though causality is doubtful [3].
This compound CCR5 antagonist No significant hepatotoxicity signal in Phase 2/3 trials; appears safe in long-term follow-up [3] [4].

In a Phase 2 trial (ACTG A5211) and its long-term extension, this compound demonstrated a safe profile through three years of follow-up. Out of 113 subjects who received this compound, only nine discontinued the drug due to adverse events, with no pattern indicating liver toxicity [4].

Recommended Safety Monitoring for Researchers

For researchers conducting in vitro or in vivo studies with this compound, standard safety monitoring for antiretroviral drugs is applicable. Incorporate these assessments to comprehensively evaluate compound safety.

Monitoring Area Specific Assessments & Rationale
General Clinical Safety Monitor and record all Adverse Events (AEs) and Serious Adverse Events (SAEs). Discontinuation due to AEs is a key metric [4].
Routine Liver Function Tests Regularly measure ALT, AST, Alkaline Phosphatase, and Total Bilirubin. Use established grading scales (e.g., DAIDS) to classify severity [1] [5].
Virologic and Immunologic Monitoring Track plasma HIV-1 RNA levels and CD4+ T-cell counts to assess efficacy and its relationship to any clinical events [4].
Coreceptor Tropism Use a validated tropism assay (e.g., Trofile) at baseline and upon virologic failure. A shift from CCR5-tropic (R5) to CXCR4-using virus (X4/DM) is a class-specific effect to monitor [2] [4].

Experimental Protocols for Hepatotoxicity Assessment

For researchers aiming to conduct mechanistic studies on this compound's potential liver effects, here are detailed methodologies based on standard practices in the field.

Protocol 1: In Vitro Assessment of Direct Hepatocellular Toxicity

This protocol evaluates the compound's potential for direct damage to liver cells.

  • Cell Lines: Use human hepatoma cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes.
  • Dosing: Expose cells to a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24-72 hours. Include a control CCR5 antagonist with known hepatotoxicity (e.g., Aplaviroc) and a negative control (e.g., Maraviroc).
  • Cytotoxicity Assay: Measure cell viability using an MTT or WST-1 assay at 24, 48, and 72 hours.
  • Functional Endpoints:
    • ALT/AST Leakage: Measure the levels of ALT and AST released into the culture medium as a marker of membrane integrity.
    • Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFH-DA) to detect oxidative stress.
    • Mitochondrial Toxicity: Assess ATP levels and mitochondrial membrane potential (JC-1 staining) [1].
Protocol 2: In Vivo Rodent Model for Idiosyncratic DILI Risk

This protocol investigates the potential for rare, immune-mediated liver injury.

  • Animal Model: Use a standard model like Sprague-Dawley rats or a mouse model susceptible to immune-mediated DILI.
  • Dosing Regimen: Administer this compound orally at a high, but non-lethal dose (based on prior toxicity studies) for up to 14 days.
  • Monitoring and Endpoints:
    • Clinical Observation: Daily checks for signs of illness.
    • Serum Biochemistry: Measure ALT, AST, ALP, and total bilirubin at baseline, day 7, and day 14.
    • Histopathological Analysis: Upon termination, harvest liver tissue. Fix, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the slides for necrosis, apoptosis, inflammation, steatosis, and cholestasis in a blinded manner [1].

Technical Support: Troubleshooting Common Research Scenarios

Q: In our in vitro model, we see no direct cytotoxicity from this compound, but we are concerned about the mechanism of hepatotoxicity seen with Aplaviroc. What pathways should we investigate? A: Focus on investigating host-mediated and immune pathways. The hepatotoxicity of Aplaviroc was likely driven by idiosyncratic hypersensitivity reactions [1] [2]. Key areas for your research include:

  • Metabolic Activation: Investigate if this compound forms reactive metabolites using human liver microsomes and trapping agents.
  • Immune Activation: In co-culture systems of hepatocytes and immune cells, monitor the release of cytokines like IL-4, IL-5, and IFN-γ.
  • Mitochondrial Toxicity: Conduct detailed bioenergetic profiling (Seahorse Analyzer) to assess for subtle mitochondrial dysfunction not captured in simple viability assays [1].

Q: In our animal studies, how do we differentiate this compound-related liver changes from background lesions? A:

  • Use Paired Controls: Ensure a concurrent control group from the same batch, housed in the same conditions.
  • Establish Historical Data: Compare findings against your lab's historical control database for the specific rodent strain.
  • Dose-Response Relationship: Look for changes that are both statistically significant and dose-dependent. Isolated findings in a single high-dose animal are less likely to be compound-related.
  • Correlate with Biochemistry: Histopathological findings should be correlated with significant elevations in serum liver enzymes (ALT, AST, etc.) to confirm functional impairment [1].

Experimental Workflow and Toxicity Mechanisms

To help visualize the overall research strategy for evaluating this compound's safety, the following diagram outlines the key experimental workflows and mechanistic questions.

The body of evidence indicates that this compound does not present a significant hepatotoxicity concern. The recommended monitoring and experimental protocols provide a framework to rigorously confirm this safety profile in your research.

References

Vicriviroc Metabolism and CYP3A4 Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of vicriviroc relevant to drug interaction studies.

Aspect Description Key Findings/Impact
Primary Metabolic Pathway [1] [2] CYP3A4-mediated metabolism (N-oxidation, O-demethylation, N-dealkylation) CYP3A4 forms all major human plasma metabolites (M2/M3, M15, M41) [1] [2].
Other Involved Enzymes [1] CYP2C9, CYP3A5 CYP2C9 forms M15 (O-demethylation); CYP3A5 forms M2/M3 (N-oxidation) and M41 (N-dealkylation) [1].
Inhibition Potential [2] Does not significantly inhibit major CYP enzymes (1A2, 2A6, 2D6, 2C9, 3A4, 2C19) Low risk of perpetrating CYP-mediated interactions with co-administered drugs at clinical doses [2].

| Interaction with Ritonavir (CYP3A4 Inhibitor) [2] | Coadministration with ritonavir (≥100 mg QD) increases this compound exposure. | AUC(0-12hr): 4-5 fold increase C~max~: 2-3 fold increase [2]. | | Interaction with Other ARVs [3] | Coadministration with 11 other antiretroviral agents (e.g., atazanavir, darunavir, tenofovir). | No clinically relevant change in this compound exposure; no dose adjustment needed [3]. | | Effect of Renal Impairment [4] | Single-dose pharmacokinetics studied in ESRD patients. | No clinically relevant impact on this compound exposure, with or without ritonavir [4]. |

Experimental Data and Clinical Relevance

In Vitro Metabolism Studies

Incubation of this compound with human liver microsomes and recombinant CYP enzymes confirmed CYP3A4 as the primary enzyme responsible for forming all major metabolites observed in human plasma [1] [2]. This compound showed no significant inhibition of major CYP enzymes at concentrations far exceeding expected clinical plasma levels [2].

Clinical Interaction Studies with a Potent Inhibitor

Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased this compound exposure, confirming the central role of CYP3A4 in its clearance [2]. This supports the general principle that drugs which alter CYP3A4 activity will likely affect this compound pharmacokinetics.

PBPK Modeling for CYP3A4-Mediated Interactions

A recent Physiologically Based Pharmacokinetic (PBPK) model was developed and validated specifically for predicting CYP3A4 induction-mediated drug interactions [5]. This type of model could be highly applicable for predicting the untested interaction between this compound and strong CYP3A4 inducers.

A Strong CYP3A4 Inducer (e.g., Rifampin) B Increased CYP3A4 Enzyme Activity A->B Induces D Accelerated Metabolism B->D Leads to C This compound C->D Undergoes E Lower this compound Plasma Exposure D->E Results in F Potential for Reduced Therapeutic Efficacy E->F Risk of

FAQs for Researchers

Q1: What is the primary metabolic pathway of this compound, and which enzymes are involved? A1: this compound is primarily metabolized by CYP3A4, which is responsible for forming all its major human plasma metabolites, including those from N-oxidation, O-demethylation, and N-dealkylation. The enzymes CYP2C9 and CYP3A5 play minor roles in specific metabolic reactions [1] [2].

Q2: Does this compound inhibit or induce other cytochrome P450 enzymes? A2: No. In vitro studies demonstrate that this compound does not significantly inhibit the activities of CYPs 1A2, 2A6, 2D6, 2C9, 3A4, or 2C19 at clinically relevant concentrations. This suggests a low risk of this compound causing CYP-mediated interactions with co-administered drugs [2].

Q3: What is the clinical evidence that CYP3A4 activity directly affects this compound exposure? A3: Coadministration with the potent CYP3A4 inhibitor ritonavir increased this compound's AUC by 4-5 fold and C~max~ by 2-3 fold. This confirms that this compound is a sensitive substrate for CYP3A4 and its systemic exposure is highly dependent on this enzyme's activity [2].

Q4: Are there any modern modeling approaches to predict untested interactions, such as with CYP3A4 inducers? A4: Yes. Recent research has developed and validated high-performance PBPK models specifically for predicting CYP3A4 induction-mediated drug interactions. These mechanistic models can be powerful tools for forecasting the interaction potential between this compound and strong inducers like rifampin during drug development [5].

Key Experimental Protocols

In Vitro Metabolism Identification in Human Liver Microsomes (HLM)

  • Objective: Identify CYP enzymes involved in this compound metabolism.
  • Method: Incubate [14C]this compound (e.g., 10 μM) with pooled HLMs and individual recombinant CYP enzymes.
  • Analysis: Use HPLC to separate and LC-MS/MS to identify metabolites. Chemical inhibitors or antibodies for specific CYPs can pinpoint enzyme contributions [1].

In Vitro CYP Inhibition Screening

  • Objective: Assess this compound's potential to inhibit major CYP enzymes.
  • Method: Pre-incubate/co-incubate this compound at high concentrations (e.g., ~100x C~max~) with HLMs and marker substrates for CYPs 1A2, 2C9, 2C19, 2D6, and 3A4.
  • Analysis: Measure metabolite formation of marker substrates. Lack of significant inhibition indicates low interaction risk[citation:].

Clinical DDI Study with a Potent CYP3A4 Inhibitor

  • Design: Fixed-sequence or randomized crossover study in healthy subjects.
  • Protocol: Compare this compound pharmacokinetics when administered alone and after pre-treatment with a strong inhibitor like ritonavir.
  • Endpoints: Calculate geometric mean ratios (GMR) and 90% confidence intervals for AUC and C~max~ to quantify the interaction magnitude [2].

References

Clinical Data on Vicriviroc and Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

The primary analysis comes from the AIDS Clinical Trials Group (ACTG) A5211, a phase II, randomized, placebo-controlled trial. The key quantitative findings are summarized in the table below.

Trial Arm Number of Participants Odds Ratio for PN (vs. Placebo) P-value 95% Confidence Interval
Vicriviroc (pooled doses) 90 1.52 .39 0.59 - 3.90
Placebo 28 — (Reference)
  • No Causal Link Established: The study concluded that this compound therapy did not result in a statistically significant difference in peripheral neuropathy compared to placebo [1] [2] [3].
  • Residual Uncertainty: The authors noted that potentially important effects could not be entirely ruled out due to the width of the confidence interval [1].

Experimental Protocol from ACTG A5211

The methodology below describes how peripheral neuropathy was assessed in the trial, which can serve as a reference for your own monitoring plans.

  • 1. Study Design: The trial enrolled 118 treatment-experienced HIV-1-infected participants with R5-tropic virus. They were randomized to receive either one of three doses of this compound (5, 10, or 15 mg) or a matching placebo, in addition to an optimized ritonavir-containing antiretroviral regimen. Participants were followed for 48 weeks [1].
  • 2. Neuropathy Assessment Method: Trained and certified site personnel performed standardized neurological examinations at study entry, Week 24, and Week 48 [1].
  • 3. Outcome Definitions:
    • Peripheral Neuropathy (PN): Defined by the presence of at least one of two neuropathic signs: 1) at least mild loss of vibration sensation in both great toes, or 2) ankle reflexes absent or hypoactive relative to the knees, bilaterally [1].
    • Symptomatic Neuropathy (SPN): Presence of PN plus at least one neuropathic symptom (pain, aching, burning, "pins and needles," or numbness in the feet and/or legs bilaterally) [1].
    • Painful Neuropathy (PPN): Presence of PN plus pain in the feet and/or legs bilaterally [1].
  • 4. Statistical Analysis: The primary comparison used a logistic generalized estimating equation (GEE) repeated measures analysis to estimate the association between this compound (all doses combined) and PN. The model controlled for baseline PN status and the use of neurotoxic nucleoside reverse transcriptase inhibitors (e.g., didanosine, stavudine) [1].

This trial workflow can be visualized in the following diagram:

Start 118 Treatment-Experienced HIV-1 Participants (R5 virus) Randomization Randomization Start->Randomization Arm1 This compound Arm (n=90) 5, 10, or 15 mg Randomization->Arm1 Arm2 Placebo Arm (n=28) Randomization->Arm2 Baseline Baseline Assessment: Neurological Exam & PN Status Arm1->Baseline Arm2->Baseline FollowUp 48-Week Follow-up (Assessments at Wk 24 & Wk 48) Baseline->FollowUp Outcome Primary Outcome: Incidence of Peripheral Neuropathy (PN) FollowUp->Outcome

Frequently Asked Questions for Researchers

Q1: Did the study definitively prove that this compound does not cause peripheral neuropathy? No. While the results were not statistically significant, the study authors explicitly stated that "potentially important effects cannot be ruled out" [1] [2]. The confidence interval for the odds ratio was relatively wide (0.59 to 3.90), indicating some uncertainty about the true effect size. A larger trial might be needed to detect a smaller risk.

Q2: What was the proposed neuroprotective mechanism of this compound, and was it observed? It was hypothesized that as a CCR5 antagonist, this compound might be neuroprotective. The theory was that CCR5-tropic HIV strains can infect nervous system cells, and viral neurotoxicity might be mediated through neuronal CCR5 receptors. By blocking this receptor and potentially crossing the blood-brain barrier, this compound could theoretically protect neurons [1]. However, the A5211 trial did not find evidence of a protective effect against peripheral neuropathy [1].

Q3: How should we monitor for peripheral neuropathy in clinical trials based on this protocol? The ACTG A5211 protocol recommends a structured approach, which you can adapt:

  • Training: Ensure staff performing assessments are trained and certified in a standardized neurological exam [1].
  • Schedule: Conduct assessments at baseline and regular intervals during the trial [1].
  • Signs and Symptoms: Systematically evaluate both neurological signs (vibration sensation, ankle reflexes) and patient-reported symptoms (pain, numbness, tingling) to classify outcomes as PN, SPN, or PPN [1].

The following diagram illustrates this assessment logic:

Start Neurological Assessment Q1 Bilateral Loss of Vibration or Reflexes? Start->Q1 Q2 Presence of Neuropathic Symptoms? Q1->Q2 Yes NoPN No PN Detected Q1->NoPN No PN Outcome: Peripheral Neuropathy (PN) Q2->PN No SPN Outcome: Symptomatic Neuropathy (SPN) Q2->SPN Yes Q3 Is 'Pain' One of the Symptoms? Q3->SPN No PPN Outcome: Painful Neuropathy (PPN) Q3->PPN Yes SPN->Q3

References

vicriviroc treatment interruption guidelines

Author: Smolecule Technical Support Team. Date: February 2026

What was Vicriviroc?

This compound was an investigational CCR5 antagonist developed for treating HIV-1 infection. It worked by blocking the CCR5 receptor on CD4 cells, which is used by certain types of HIV to enter and infect cells [1]. Its development was halted after disappointing results in clinical trials [2].

Clinical Trial Outcomes and Safety

The table below summarizes key efficacy and safety findings from a phase 2 study of this compound in treatment-experienced patients:

Aspect Findings in Treatment-Experienced Patients (Phase 2 Study)
Study Description 118 subjects received this compound (5, 10, or 15 mg) or placebo plus an optimized background regimen [3].
48-Week Efficacy Virologic failure rates were significantly lower with this compound (27%-40%) vs. placebo (86%) [3].
Long-Term Efficacy Through 3 years, 49% of subjects who achieved viral suppression did not experience confirmed viral rebound [3].
Safety & Tolerability Generally well-tolerated; 9 of 113 subjects discontinued due to adverse events over 3 years [3].
Resistance & Tropism This compound resistance detected in 6 subjects; 29% of subjects had dual or mixed-tropic HIV-1 detected [3].

Reasons for Development Halt

Merck stopped the development of this compound due to several factors [2]:

  • Lack of Added Benefit: In phase III trials, the drug failed to show added benefit, particularly as patients were already receiving potent background regimens with newly approved drugs.
  • Early Efficacy Concerns: A study in treatment-naïve patients pairing this compound with atazanavir/ritonavir was canceled due to cases of early viral load rebound, raising concerns about the drug's potency.
  • Safety Signal: An earlier phase II study in treatment-experienced patients had raised a concern about a potentially higher rate of malignancies.

Analytical Treatment Interruption in Modern HIV Research

While not specific to this compound, Analytical Treatment Interruption (ATI) is a key part of modern HIV cure-related research. The following workflow illustrates a general ATI framework used in studies today.

Start Start: Participants on stable ART and virologically suppressed Intervention Administer Investigational Agent(s) Start->Intervention ATI_Phase Analytical Treatment Interruption (ATI) Monitor viral load and CD4 counts Intervention->ATI_Phase Decision Decision Point ATI_Phase->Decision ART_Restart Immediately Restart ART Decision->ART_Restart Meets pre-defined restart criteria Continue_Off Continue off ART with monitoring Decision->Continue_Off Viral load remains controlled End Study End ART_Restart->End Continue_Off->End

This structured approach helps researchers evaluate if an investigational regimen can control HIV in the absence of standard therapy [4] [5]. Key aspects include:

  • Pre-ATI Phase: Participants must be virologically suppressed on ART before receiving the investigational agent(s) [4].
  • Strict Restart Criteria: To safeguard participant health, ART is restarted if pre-defined virologic (e.g., sustained HIV RNA >1000 copies/mL), immunologic (e.g., confirmed CD4 count drop), or clinical criteria are met [4] [6].

Key Considerations for Researchers

For researchers working on HIV cure strategies or CCR5 antagonists, the this compound case and modern ATI frameworks highlight several critical points:

  • Tropism Testing: The emergence of dual/mixed-tropic virus in nearly a third of participants underscores the necessity of rigorous tropism screening before using CCR5 antagonists [3].
  • Resistance Monitoring: Although rare, the development of this compound resistance indicates that viral escape remains a risk for this drug class, requiring vigilant monitoring [3].
  • Informed by Precedent: Understanding the challenges that led to this compound's failure (potency, safety signals, evolving background regimens) can inform the development of future entry inhibitors.

References

vicriviroc antiretroviral combination synergy study

Author: Smolecule Technical Support Team. Date: February 2026

Vicriviroc Combination Synergy Data

Combination Partner Virus/Strain Used Experimental Model Key Synergy Finding Reference
Drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) Clinical HIV-1 isolate R5-01 (CCR5-tropic) PBMC replication assay Synergistic anti-HIV activity was demonstrated. [1]
Optimized Background Therapy (OBT) Various CCR5-tropic HIV-1 isolates Phase II Clinical Trial (VICTOR-E1) 56% (30 mg VCV) and 53% (20 mg VCV) achieved HIV RNA <50 copies/mL at 48 weeks, vs. 14% for placebo+OBT. [2]
Optimized Background Therapy (OBT) CCR5-tropic HIV-1 Phase III Clinical Trials (VICTOR-E3 & E4) No significant difference in virologic response vs. OBT alone at 48 weeks. Development was discontinued. [2] [3]

Experimental Protocols for Key Studies

The following methodologies detail how the combination synergy of this compound was evaluated in preclinical and clinical settings.

Preclinical Drug Combination Study (PBMC Replication Assay) [1]
  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HIV-seronegative donors were isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3-7 days.
  • Infection and Treatment: Activated PBMCs were seeded into plates and incubated with single drugs or fixed-ratio combinations of this compound and other antiretrovirals. Cells were then infected with a clinical CCR5-tropic HIV-1 isolate (R5-01).
  • Assessment: After 7 days of culture, HIV-1 replication was quantified by measuring p24 antigen levels in the supernatant via ELISA.
  • Data Analysis: The combined drug effects were analyzed using the multiple-drug effect analysis of Chou and Talalay, which calculates a Combination Index (CI) based on the median-effect principle. A CI < 1 indicates synergy.
Clinical Trial Protocol (Phase II VICTOR-E1 Study) [2]
  • Study Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection, as confirmed by the Trofile assay.
  • Study Design: Randomized, double-blind, placebo-controlled trial. Subjects received either this compound (20 mg or 30 mg) or a placebo once daily, both in combination with an Optimized Background Therapy (OBT) regimen.
  • OBT Formation: The OBT, which included 3-5 antiretrovirals, was selected based on the patient's treatment history and results from genotypic and phenotypic resistance testing.
  • Primary Endpoint: The proportion of subjects achieving HIV RNA levels below 50 copies/mL at 48 weeks.

This compound's Mechanism of Action and Signaling Pathway

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor [3] [4]. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from interacting with the receptor, thereby blocking HIV entry [1] [3] [4]. The following diagram illustrates this mechanism and the experimental workflow for assessing synergy.

G cluster_pathway This compound Mechanism of Action cluster_workflow Experimental Synergy Assessment Workflow HIV HIV-1 Virion gp120 gp120 Protein HIV->gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor CD4->CCR5 2. Coreceptor Engagement This compound This compound This compound->CCR5 Binds Allosterically ConformationalChange Conformational Change in CCR5 This compound->ConformationalChange Block Blocked HIV Entry ConformationalChange->Block Prevents gp120-CCR5 binding Start Isolate & Activate PBMCs Treat Treat with Drug Combinations Start->Treat Infect Infect with CCR5-tropic HIV Treat->Infect Culture Culture for 7 Days Infect->Culture Measure Measure p24 Antigen (ELISA) Culture->Measure Analyze Analyze Data with Chou-Talalay Method Measure->Analyze Synergy Determine Combination Index (CI < 1 = Synergy) Analyze->Synergy

Key Insights for Researchers

  • Clinical Development Outcome: Despite promising Phase II results, this compound failed to demonstrate superiority over optimized background therapy alone in two Phase III trials (VICTOR-E3 and E4). Consequently, in 2010, Merck decided not to pursue regulatory approval for its use in treatment-experienced patients [2] [3].
  • Safety Profile: Preclinical data indicated that this compound had a diminished affinity for the hERG ion channel compared to the earlier candidate SCH-C, suggesting a potentially lower risk for cardiac side effects like QTc prolongation [1]. Long-term safety data out to 4 years showed no signature toxicities, with sustained virologic suppression and elevated CD4 counts [5].

References

Quantitative Potency Comparison of CCR5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data for key CCR5 inhibitors. IC₅₀ is the half-maximal inhibitory concentration, where a lower value indicates greater potency.

Inhibitor Status (as of search data) Key Experimental Assays / Context Anti-HIV-1 Potency (IC₅₀)
Vicriviroc Investigational (Phase III completed) [1] [2] [3] - Phase II clinical trial (ritonavir-boosted) [1] "Potent viral activity" [1]

| Maraviroc | FDA-Approved [1] [2] | - MAGI/CCR5 cell assay

  • p24 assay in PBMCs [4] | 0.2 - 0.7 nM (MAGI) [4] 2.6 - 4.5 nM (p24 in PBMCs) [4] | | Aplaviroc | Development halted (hepatotoxicity) [1] [2] | Clinical trials [1] | "Initial potent antiviral activity" [1] | | Cenicriviroc | Investigational (Phase III) [5] | - | - | | GRL-117C | Preclinical research [4] | - MAGI/CCR5 cell assay
  • p24 assay in PBMCs [4] | 0.6 nM (MAGI) [4] 8.1 nM (p24 in PBMCs) [4] |

Overview of Key Experimental Protocols

The potency data in the table above is derived from standardized virological assays that are critical for evaluating CCR5 inhibitors:

  • MAGI Assay: This is a cell-based fusion assay where cells engineered to express CD4 and CCR5 (MAGI/CCR5 cells) are infected with an R5-tropic HIV-1 vector. The vector contains a beta-galactosidase reporter gene, and infection is quantified by measuring enzyme activity. Inhibitors are added to the culture to determine their ability to block viral entry, and the IC₅₀ is calculated [4].
  • p24 Antigen Assay in PBMCs: This assay measures the actual production of virus in human peripheral blood mononuclear cells (PBMCs), which are primary cells naturally susceptible to HIV infection. PBMCs are infected with R5-tropic HIV-1, and the test compound is added. The level of viral replication is determined by measuring the concentration of the p24 viral capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) [4].

Mechanism of Action and Resistance Profile

All CCR5 inhibitors in this class share a common mechanism but can have distinct resistance profiles.

G HIV HIV CCR5 CCR5 HIV->CCR5 gp120 binding Inhibitor Inhibitor Inhibitor->CCR5 ConformationalChange Conformational Change in CCR5 Inhibitor->ConformationalChange BlockedEntry Blocked Viral Entry ConformationalChange->BlockedEntry Prevents

  • Shared Mechanism: CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the CCR5 receptor's transmembrane helices. This binding induces a conformational change in the receptor's extracellular domains, preventing the HIV-1 envelope glycoprotein gp120 from interacting with CCR5 and thus blocking viral entry into the host cell [2] [3].
  • Cross-Resistance Profile: A critical differentiator between these inhibitors is their resistance spectrum. Research shows that HIV-1 variants selected for resistance to This compound remain susceptible to maraviroc. Conversely, viruses resistant to maraviroc are also resistant to this compound and other inhibitors like GRL-117C. This suggests significant but not complete overlap in their binding sites and resistance pathways [4].

Development Status and Safety Context

The trajectory of these drugs highlights the challenges in development:

  • This compound: Demonstrated long-term potent antiviral activity in Phase II trials when boosted with ritonavir [1]. Its development was complicated by an early observation of malignant lymphoma in a clinical trial, though extended follow-up showed no further cases [1]. It has not been approved for marketing.
  • Maraviroc: The only CCR5 antagonist to achieve FDA approval, based on positive efficacy and safety profiles in Phase III studies [1] [2].
  • Aplaviroc: Development was halted due to the occurrence of idiosyncratic hepatotoxicity, indicating a potential safety concern specific to its chemical structure [1] [2].

Key Insights for Researchers

  • Potency is Context-Dependent: Note that IC₅₀ values can vary significantly between different assay systems (e.g., MAGI vs. PBMC p24 assay), so comparisons should be made within the same experimental context [4].
  • Consider the Entire Profile: For drug development decisions, potency is only one factor. Safety, pharmacokinetics, and resistance barriers are equally critical, as evidenced by the different fates of maraviroc, this compound, and aplaviroc [1].
  • Binding Site Nuances: The cross-resistance data suggests that while the binding cavity for CCR5 inhibitors is shared, subtle differences in compound-receptor interactions can be exploited to develop drugs with activity against certain resistant strains [4].

References

vicriviroc long-term safety profile 48 weeks

Author: Smolecule Technical Support Team. Date: February 2026

Vicriviroc Safety and Efficacy at 48 Weeks

Table 1: Efficacy Outcomes from Phase 2 Trials

Trial Name Study Design & Population This compound Dose & Regimen Efficacy (HIV RNA Change from Baseline) Immunologic Response (CD4+ Count Change) Virologic Response (<50 copies/mL)
ACTG A5211 [1] [2] Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing a RTV-containing regimen [1]. 10 mg or 15 mg QD + OBT [2]. -1.92 log10 (10 mg), -1.44 log10 (15 mg) [2]. +130 cells/mm³ (10 mg), +96 cells/mm³ (15 mg) [2]. ~30-40% in VCV groups vs. 10% in placebo [2].
VICTOR-E1 [3] [4] Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing triple ARV regimens [3] [4]. 20 mg or 30 mg QD + OBT (PI/r-based) [3] [4]. -1.77 log10 (30 mg), -1.75 log10 (20 mg) vs. -0.79 log10 for placebo [3] [4]. +102 cells/mm³ (30 mg), +136 cells/mm³ (20 mg) vs. +63 for placebo [3] [4]. 56% (30 mg), 52% (20 mg) vs. 14% (placebo) [4].

Table 2: Safety and Tolerability Profile at 48 Weeks

Safety Category Key Findings from ACTG A5211 & VICTOR-E1
General Adverse Events Rate similar to placebo; mostly mild-to-moderate [3] [4]. Most common infections: sinusitis, upper respiratory infection, bronchitis, herpes simplex [5] [6].
Malignancies Cases reported (e.g., lymphoma, gastric cancer, skin cancer); occurrence constant over time, not clearly linked to VCV in advanced HIV population [5] [1] [2].
Hepatotoxicity No clear hepatotoxicity signal; elevated liver enzymes generally mild and not attributed to VCV [5] [6]. Elevated bilirubin associated with co-administered atazanavir [5] [6].
Other Safety Signals No association with seizures or ischemic cardiovascular events [5] [6].

Experimental Protocols and Methodologies

The data in the tables above were generated through rigorous clinical trial designs.

  • Study Designs: Both ACTG A5211 and VICTOR-E1 were double-blind, randomized, placebo-controlled Phase 2 trials—the gold standard for evaluating drug efficacy and safety [1] [3].
  • Patient Population: Enrolled were treatment-experienced adults with exclusively CCR5-tropic (R5) HIV-1, confirmed by the Trofile assay [1] [4]. Patients had detectable viral loads despite current therapy [4].
  • Intervention: After randomization, this compound or placebo was added to the failing regimen. After 14 days, the background antiretroviral therapy was optimized (OBT) based on treatment history and resistance testing [1] [2].
  • Outcome Measures:
    • Primary Efficacy: Mean change in plasma HIV-1 RNA (log10 copies/mL) from baseline to Week 48 [3].
    • Safety: Incidence and severity of adverse events, clinical laboratory abnormalities, and specific events like malignancies and infections [5] [1].
  • Long-Term Follow-up: Patients completing the initial 48-week studies could enroll in open-label extension studies, providing data on long-term safety and efficacy beyond 48 weeks [5] [1].

The diagram below illustrates the general workflow shared by these clinical trials.

Start Screening & Enrollment (Treatment-experienced, R5-tropic HIV) Randomize Randomization Start->Randomize Group1 This compound Group (Plus failing regimen) Randomize->Group1 Group2 Placebo Group (Plus failing regimen) Randomize->Group2 OBT Optimize Background Therapy (OBT) based on resistance testing Group1->OBT Group2->OBT FollowUp 48-Week Follow-Up OBT->FollowUp Eval Outcome Evaluation FollowUp->Eval Primary Primary Endpoint: Change in HIV-1 RNA Eval->Primary Safety Safety Endpoints: AEs, Lab Data, Malignancies Eval->Safety Immuno Immunologic: CD4+ Count Change Eval->Immuno

Overall Conclusion for Drug Development

For researchers and drug development professionals, the 48-week data from Phase 2 trials indicate that this compound, as part of an optimized regimen, provides potent and sustained antiviral activity and significant immunologic improvement in treatment-experienced patients with R5-tropic HIV [3] [4].

Regarding the long-term safety profile:

  • The drug was generally well-tolerated with no specific signature toxicity identified at the 48-week mark [5] [4].
  • The initial concern regarding malignancies was closely monitored. Analysis of data out to 192 weeks showed that the incidence rate did not increase with cumulative drug exposure, leading investigators to conclude that this compound likely does not increase the already elevated risk of malignancy in this advanced, immunocompromised study population [5] [6].

References

vicriviroc resistance profile compared to other entry inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Profiles at a Glance

Drug/Drug Class Mechanism of Action Primary Genetic Pathway for Resistance Resistance Phenotype
Vicriviroc (CCR5 Antagonist) Allosterically inhibits CCR5 coreceptor [1] [2] Accumulation of mutations in gp120, predominantly in the V3 loop (e.g., K305R, T307I, R315Q); can involve changes in other variable domains (V2, V4) and gp41 [1] [3] [4] Virus gains ability to use the inhibitor-bound CCR5 receptor for entry ( Reduced Maximal Percent Inhibition) [5]
Maraviroc (CCR5 Antagonist) Allosterically inhibits CCR5 coreceptor [1] [2] Mutations in gp120 V3 loop (e.g., A316T, I323V) and other Env regions [1] [3] Virus gains ability to use the inhibitor-bound CCR5 receptor for entry [5]
Enfuvirtide (Fusion Inhibitor) Binds to gp41 HR1 and prevents formation of six-helix bundle [6] Mutations in gp41 HR1 domain (codons 36-45) [6] Prevents drug binding, blocking inhibition of viral-cell fusion [6]
Ibalizumab (Post-Attachment Inhibitor) Binds CD4, preventing conformational changes post-attachment [7] Loss of N-linked glycosylation sites in gp120 V5 loop and other Env changes [7] Alters Env conformation to allow coreceptor engagement despite drug-bound CD4 [7]
BMS-806 (Attachment Inhibitor) Binds gp120, disrupting CD4 interaction [6] Mutations in gp120 residues near Phe 43 cavity (e.g., Trp 112, Ser 375) [6] Directly prevents drug binding to gp120 [6]

Molecular Mechanisms of this compound Resistance

The defining phenotype of this compound resistance is the virus's ability to utilize the CCR5 receptor even when it is bound by the drug [5]. This is distinct from the mechanism of other drug classes, such as reverse transcriptase inhibitors, where resistance often involves mutations that directly block the drug from binding its viral target.

  • Key Genetic Determinants: Resistance is primarily driven by mutations in the HIV-1 envelope gene (env), with the V3 loop of gp120 being the most critical region [1] [8]. Specific mutations associated with this compound resistance include T307I and R315Q [1]. However, resistance is polygenic and can involve complex interactions between mutations in multiple variable regions of gp120 (V2, V3, V4) and the fusion protein gp41 [3] [4].
  • Context Dependence: The specific mutations that confer resistance can be highly dependent on the overall genetic background of the viral envelope. A chimeric virus containing only the V3 loop from a this compound-resistant isolate was found to be fully susceptible to the drug, indicating that changes outside the V3 loop are often necessary for the full resistance phenotype [4].
  • Impact on Coreceptor Usage: Unlike some other resistance pathways, a shift from CCR5 (R5) to CXCR4 (X4) coreceptor usage is not a common pathway for escaping this compound. Resistant viruses typically remain CCR5-tropic but have an Env protein that can interact with the altered conformation of the drug-bound receptor [6] [5].

This diagram illustrates the key resistance mechanism for CCR5 antagonists like this compound:

cluster_wild_type Wild-type Virus (VCV-Sensitive) cluster_resistant Resistant Virus (VCV-Resistant) VCV This compound (VCV) CCR5_bound CCR5 (VCV-Bound) VCV->CCR5_bound Binds & Blocks CCR5_free CCR5 (Free) WildType_Entry Wild-type Virus Entry CCR5_free->WildType_Entry Resistant_Entry Resistant Virus Entry CCR5_bound->Resistant_Entry WT_Virus WT_Virus WT_Virus->CCR5_free Binds to WT_Virus->CCR5_bound Entry Blocked Res_Virus Virus with Env Mutations (e.g., in V3 loop) Res_Virus->CCR5_free Binds to Res_Virus->CCR5_bound Can bind to

Key Experimental Protocols for Characterizing Resistance

The following methodologies are central to defining the resistance profile of entry inhibitors like this compound.

Phenotypic Susceptibility Assay (e.g., Trofile Assay)

This single-cycle assay is a gold standard for measuring how a virus responds to an entry inhibitor [1] [5].

  • Workflow:
    • Pseudovirus Generation: Patient-derived env genes are cloned into an env-deficient HIV-1 backbone vector to create pseudoviruses [1].
    • Target Cell Infection: Pseudoviruses are used to infect engineered cell lines (e.g., TZM-bl or U87-CD4-CCR5) in the presence of serial dilutions of this compound [1] [5].
    • Readout: Infection efficiency is quantified by measuring luciferase activity expressed from a reporter gene in the target cells [1].
    • Data Analysis: The Maximal Percent Inhibition (MPI) is calculated. A reduced MPI indicates the virus can use the drug-bound receptor, confirming resistance [5].
In Vitro Selection of Resistant Variants

This protocol studies how resistance develops under drug pressure [5] [4].

  • Workflow:
    • Culture Initiation: A cell line (e.g., PBMCs or engineered cell lines) is infected with a known CCR5-tropic HIV-1 isolate [1].
    • Drug Pressure: The virus is serially passaged in the presence of sub-inhibitory concentrations of this compound [5].
    • Monitoring: Viral replication is monitored (e.g., via p24 antigen production). "Breakthrough" virus indicates emerging resistance [5].
    • Characterization: The resistant virus population is cloned and sequenced to identify resistance-associated mutations, and its phenotype is confirmed in susceptibility assays [1] [4].
Genotypic Analysis and Site-Directed Mutagenesis

This confirms the causal link between specific mutations and the resistance phenotype [8].

  • Workflow:
    • Sequence Resistance-Associated Mutations: Identify mutations (e.g., in the V3 loop) from resistant clinical or lab-derived isolates [1] [8].
    • Introduce Mutations: Use site-directed mutagenesis to introduce these specific mutations into a susceptible, cloned env gene [8] [3].
    • Test for Resistance: Use the mutated env to generate pseudoviruses and test their susceptibility to this compound in a phenotypic assay. A significant increase in EC₅₀ or a decrease in MPI confirms the role of the mutations [3].

Key Distinctions in Resistance

  • Cross-resistance: Viruses resistant to this compound often show cross-resistance to other small-molecule CCR5 antagonists like SCH-C and AD101, as they share a similar binding site on CCR5 [6]. However, they remain susceptible to other drug classes, including reverse transcriptase inhibitors, protease inhibitors, and other entry inhibitors like enfuvirtide and ibalizumab [6].
  • Viral Fitness: Resistance mutations can come with a fitness cost. When this compound pressure is removed, the resistant virus may be outcompeted by fitter, drug-sensitive viral variants, though this is not always the case [8] [5].
  • Cell Type Dependency: The manifestation of resistance can vary with CCR5 density on the target cell. Higher CCR5 expression can compensate for the reduced efficiency of using the drug-bound receptor, making the virus appear more resistant in phenotypic assays [5].

References

vicriviroc pharmacoeconomic analysis other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Vicriviroc Clinical Profile from Available Studies

The table below summarizes key clinical data on this compound from the identified studies, which may serve as a foundation for an economic analysis.

Parameter Details / Findings
Drug Class Investigational CCR5 antagonist [1] [2]
Key Efficacy In treatment-experienced patients with R5-tropic virus, higher this compound exposure (Cmin >54 ng/mL or AUC >1460 ng•hr/mL) was associated with a significantly greater viral load drop (1.35 log10 copies/mL) at Week 2 [1]. Through 3 years of follow-up in a phase 2 trial, 49% of subjects who achieved viral suppression did not experience a confirmed viral rebound [3].
Safety & Limitations Active only against CCR5-tropic (R5) HIV-1 strains [3] [4]. In a long-term study, 29% of subjects developed a shift to dual/mixed-tropic virus, and this compound resistance was detected in 6 subjects. Nine subjects discontinued due to adverse events, and malignancies (including lymphomas) were noted, though a direct causal link to the drug was not established [3].

Key Experimental Protocols from the Literature

For researchers aiming to conduct a new pharmacoeconomic study, understanding the methodologies from prior clinical trials is essential. Here are the protocols from the cited this compound studies.

  • Study Design (ACTG A5211): This was a double-blind, randomized, placebo-controlled phase 2 trial in treatment-experienced HIV-infected subjects. Participants were randomized to receive this compound (5, 10, or 15 mg) or a placebo, added to their failing regimen for 14 days. After this period, an optimized background regimen (OBT) was instituted based on resistance testing, while the study drug or placebo was continued [1] [3].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: A population pharmacokinetic model was developed using non-linear mixed-effects modeling (e.g., NONMEM). The model integrated sparse drug concentration data from HIV-positive subjects with intensive PK data from phase 1 studies. An inhibitory Emax model was then used to explore the relationship between this compound exposure (Cmin and AUC) and viral load response. Recursive partitioning was applied to identify exposure breakpoints associated with virologic success [1].
  • Antiviral Activity Assessment (Preclinical): The peripheral blood mononuclear cell (PBMC) replication assay was used. Briefly, PBMCs from healthy donors were stimulated, infected with HIV-1 in the presence of serial dilutions of this compound, and cultured. Viral replication was quantified by measuring p24 antigen in the supernatants. The 50% and 90% effective concentrations (EC50 and EC90) were determined using appropriate software [2].

Broader Context of Antiretroviral Costs

Although a direct comparison for this compound is unavailable, recent literature highlights the significant role of drug costs in HIV care and the impact of generics, which is a critical factor in any pharmacoeconomic analysis.

  • Cost Savings from Generic Antiretrovirals: A 2025 study from the Netherlands found that the introduction of generic antiretrovirals led to a 22.5% reduction in the cost per patient per year (from €9,488 in 2016 to €7,352 in 2022) despite an increase in the number of patients treated. This was driven by high compliance with generic substitution where available [5].
  • Economic Burden in the U.S.: A 2023 study of a commercially insured U.S. population reported that the mean all-cause healthcare cost for adults newly diagnosed with HIV was $2,657 per patient per month. Pharmacy costs accounted for 47% of this total, underscoring the substantial economic weight of antiretroviral therapy [6].

How to Proceed with a Pharmacoeconomic Analysis

Since a ready-made analysis was not found, constructing one would require synthesizing data from various sources. The following workflow outlines the key steps and components for building a comprehensive pharmacoeconomic model for an investigational drug like this compound.

Start Define Analysis Scope (Population, Timeframe, Perspective) A Clinical Efficacy Inputs Start->A B Safety & Tolerability Inputs Start->B C Drug Cost & Administration Start->C D Model Structure Development A->D B->D C->D E Outcome Calculation (QALYs, Total Costs) D->E F Cost-Effectiveness Ratio (e.g., Cost per QALY) E->F End Uncertainty & Scenario Analysis F->End

To fill the identified evidence gaps, you could:

  • Utilize Clinical Data: Use the efficacy and safety rates from the clinical studies in [1] and [3] as inputs for your model.
  • Model Comparator Drugs: Source similar clinical and cost data for established antiretrovirals (e.g., other CCR5 antagonists like Maraviroc, integrase inhibitors) from published trials, health technology assessment (HTA) reports, and drug formularies.
  • Incorporate Cost and Utility Data: Attach local drug acquisition costs, costs of managing adverse events, and health state utility weights (e.g., from the literature or quality-of-life studies) to the model's clinical parameters.

References

Efficacy and Safety Profile of Vicriviroc (ACTG 5211)

Author: Smolecule Technical Support Team. Date: February 2026

Evaluation Aspect Placebo Vicriviroc 5 mg This compound 10 mg This compound 15 mg
Virologic Failure by Week 48 24/28 (86%) [1] 12/30 (40%) [1] 8/30 (27%) [1] 10/30 (33%) [1]
Mean HIV-1 RNA Change from Baseline (log10 copies/mL) -0.29 (Week 24) [2] -1.51 (Week 24) [2] -1.86 (Week 24) [2] -1.68 (Week 24) [2]
CD4+ Cell Count Increase (cells/mm³) Information missing Information missing +130 (Week 48) [3] +96 (Week 48) [3]
Malignancies (within initial 48 weeks) 2 cases (Squamous cell carcinoma) [3] Part of combined VCV group: 6 cases [3] Part of combined VCV group: 6 cases [3] Part of combined VCV group: 6 cases [3]
Effect on Peripheral Neuropathy Reference group [2] No statistically significant difference from placebo (OR=1.52; p=0.39) [2] No statistically significant difference from placebo (OR=1.52; p=0.39) [2] No statistically significant difference from placebo (OR=1.52; p=0.39) [2]

Experimental Protocol & Key Findings

For researchers, understanding the trial's methodology and deeper scientific findings is crucial.

Study Design (ACTG 5211)

This was a phase II, double-blind, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in treatment-experienced patients [2] [1].

  • Participants: 118 HIV-1-infected adults with R5-tropic virus who were failing a ritonavir-containing antiretroviral regimen [2] [1].
  • Intervention: Patients were randomized to receive once-daily this compound (5, 10, or 15 mg) or a placebo, added to their failing regimen. After 14 days, the background antiretroviral therapy was optimized based on resistance testing, and patients continued the study treatment for 48 weeks [2] [3].
  • Primary Endpoints: Short-term antiviral activity (change in HIV-1 RNA at Day 14) and long-term safety and efficacy through 48 weeks [2] [1].
The Critical Role of Tropism Testing

A key scientific finding from a reanalysis of A5211 was that the efficacy of CCR5 antagonists is highly dependent on the sensitivity of the tropism assay used for patient screening [4].

  • When the more sensitive "enhanced Trofile assay" was used to retroactively test screening samples, it was found that 22% of participants originally classified as having R5 virus actually had dual/mixed-tropic (DM) virus [4].
  • This compound was markedly less effective in these patients with DM virus. At week 24, the mean reduction in HIV-1 RNA was -1.91 log10 copies/mL in the true R5 group versus only -0.57 log10 copies/mL in the DM group (p<0.001) [4].
  • This finding underscored that highly sensitive tropism assays are essential for identifying the patient population most likely to benefit from CCR5 antagonist therapy.
Pharmacokinetic/Pharmacodynamic Relationship

A PK/PD sub-study established a clear exposure-response relationship for this compound during the first two weeks of monotherapy (before the background regimen was optimized) [5].

  • A this compound minimum concentration (Cmin) greater than 54 ng/mL was associated with a significantly greater mean drop in HIV-1 RNA (1.35 log10 copies/mL vs. 0.76 log10 copies/mL) [5].
  • This finding helped to inform the appropriate dosing for subsequent clinical trials.

Mechanism of Action: CCR5 Antagonism

This compound is a CCR5 receptor antagonist. The following diagram illustrates its mechanism of action at the cellular level.

HIV HIV CCR5 CCR5 HIV->CCR5  Binds CD4 CD4 HIV->CD4  Binds Fusion Fusion CCR5->Fusion  Coreceptor  nEngagement CD4->Fusion  Conformational  nChange Entry Entry Fusion->Entry  Membrane  nFusion VCV VCV VCV->CCR5  Antagonists  n& Blocks

This mechanism inhibits the viral entry process specifically for CCR5-tropic (R5) HIV-1 strains.

Interpretation and Context for Developers

For drug development professionals, the results of ACTG 5211 highlight several critical considerations:

  • Efficacy in Treatment-Experienced Patients: this compound, particularly at the 10 mg and 15 mg doses, demonstrated strong and durable antiviral activity in a difficult-to-treat population, especially when combined with other active drugs [1] [3].
  • Safety Signal: The cluster of malignancies, while not definitively linked to this compound in this small study, warranted caution and further investigation in larger trials [3].
  • The Tropism Imperative: The trial provided a pivotal lesson for the entire drug class: the success of a CCR5 antagonist is contingent on the precision of the diagnostic used to select patients. Using a highly sensitive tropism assay is necessary to maximize efficacy and minimize virologic failure due to undetected CXCR4-using virus [4].

References

vicriviroc VICTOR-E1 phase 2 trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

VICTOR-E1 Phase 2 Trial: 48-Week Outcomes

Outcome Measure Vicriviroc 30 mg + OBT This compound 20 mg + OBT Placebo + OBT
Mean Change in HIV RNA (log₁₀ copies/mL) –1.77 [1] –1.75 [1] –0.79 [1]
Mean CD4+ Cell Count Increase (cells/mm³) +102 [1] +136 [1] +63 [1]
Statistical Significance (vs. Placebo) P = 0.002 (for HIV RNA reduction) [1] P = 0.003 (for HIV RNA reduction) [1]
Rate of Adverse Events (per 100 subject-years) 111.4 [1] 112.5 [1] 147.4 [1]

Experimental Protocol of the VICTOR-E1 Trial

The data in the table above was generated through the following rigorous clinical trial methodology [1]:

  • Study Design: Double-blind, randomized, placebo-controlled, dose-ranging phase 2 trial.
  • Population: 114 treatment-experienced adults with CCR5-tropic HIV-1 infection who were failing a triple antiretroviral regimen.
  • Intervention: Subjects were randomized to receive either 30 mg this compound (n=39), 20 mg this compound (n=40), or a placebo (n=35) once daily. All were given an optimized background therapy (OBT) that contained a ritonavir-boosted protease inhibitor.
  • Primary Endpoint: Mean change from baseline in plasma HIV-1 RNA level at 48 weeks, analyzed on an intent-to-treat basis.

Mechanism of Action: How this compound Works

This compound is a CCR5 antagonist. The following diagram illustrates its mechanism of action at the cellular level.

G HIV HIV CD4 CD4 HIV->CD4  gp120 binds CCR5 CCR5 CD4->CCR5  Conformational  change Infection Infection CCR5->Infection  Coreceptor  engagement This compound This compound This compound->CCR5  Binds & Blocks

This compound works by specifically binding to the CCR5 coreceptor on the surface of CD4+ immune cells [2]. It acts as an antagonist, meaning it blocks the receptor. This physically prevents HIV from engaging the coreceptor, a step that is essential for the virus to enter and infect the cell [2]. It is important to confirm that a patient's virus uses the CCR5 coreceptor (is "R5-tropic") before treatment with this class of drugs.

Important Note on Later-Stage Trial Results

While the phase 2 VICTOR-E1 trial showed positive results, this compound ultimately failed in subsequent phase III trials [3]. The phase III studies (VICTOR-E3 and VICTOR-E4) in a similar treatment-experienced population found that adding this compound to an OBT did not significantly increase the proportion of patients achieving undetectable viral loads (<50 copies/mL) compared to OBT alone at 48 weeks [3]. This contrast highlights that positive phase 2 results do not guarantee success in larger, confirmatory phase 3 trials. Development of this compound was subsequently halted.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Exact Mass

533.29775996 Da

Monoisotopic Mass

533.29775996 Da

Heavy Atom Count

38

UNII

TL515DW4QS

Related CAS

394730-30-4 599179-03-0 (maleate) 541503-48-4 (HCl) 306296-47-9 (free base) 541503-81-5(malate)

Drug Indication

Investigated for use/treatment in HIV infection and viral infection.

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.

Metabolism Metabolites

Metabolised primarily by the CYP3A4 system
Vicriviroc has known human metabolites that include O-Desmethylvicriviroc, Vicriviroc N-oxide, and N-Desalkylvicriviroc.

Wikipedia

Vicriviroc

Dates

Last modified: 04-14-2024
Idemyor V: Human immunodeficiency virus (HIV) entry inhibitors (CCR5 specific blockers) in development: are they the next novel therapies? HIV Clin Trials. 2005 Sep-Oct;6(5):272-7. [PMID:16306033]
Emmelkamp JM, Rockstroh JK: CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Eur J Med Res. 2007 Oct 15;12(9):409-17. [PMID:17933722]
Ghosal A, Ramanathan R, Yuan Y, Hapangama N, Chowdhury SK, Kishnani NS, Alton KB: Identification of human liver cytochrome P450 enzymes involved in biotransformation of vicriviroc, a CCR5 receptor antagonist. Drug Metab Dispos. 2007 Dec;35(12):2186-95. Epub 2007 Sep 7. [PMID:17827338]

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